JNJ-42153605
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAVZGJJQFJSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-42153605: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the mGlu2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly. This modulation of the glutamate system, particularly through the Gαi/o-coupled mGlu2 receptor, presents a promising therapeutic avenue for various neurological and psychiatric disorders.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu2 receptor.[1][2] Unlike orthosteric agonists that bind to the same site as glutamate, this compound binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] Additionally, activation of the mGlu2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway.[3]
Signaling Pathway
The binding of glutamate to the mGlu2 receptor, potentiated by this compound, initiates a cascade of intracellular events. The G-protein-coupled receptor activates the Gαi/o subunit, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This leads to decreased activity of protein kinase A (PKA). Concurrently, the Gβγ subunits can modulate the activity of various ion channels and other effector proteins. The receptor can also signal through Gβγ to activate the MAPK/ERK pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Assay Description |
| EC50 | 17 nM | CHO cells expressing human mGlu2 receptor | Positive allosteric modulation activity.[1][2] |
| Selectivity | No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM | - | Demonstrates high selectivity for the mGlu2 receptor.[1] |
| Permeability | High | - | No indication of being a P-glycoprotein efflux substrate.[1] |
Table 2: In Vivo Efficacy
| Model | Species | Dose | Effect |
| Sleep-Wake EEG | Rat | 3 mg/kg, p.o. | Inhibition of REM sleep state, a known mGlu2-mediated effect.[1] |
| PCP-Induced Hyperlocomotion | Mouse | ED50 = 5.4 mg/kg, s.c. | Reversal of phencyclidine-induced hyperlocomotion, indicative of antipsychotic potential.[1][2] |
Table 3: Pharmacokinetic Profile
| Species | Parameter | Value | Route of Administration |
| Rat | Cmax reached | 0.5 h | p.o. |
| Clearance | 35 mL/min/kg | - | |
| Elimination Half-life | 2.7 h | - | |
| Dog | Clearance | 29 mL/min/kg | - |
| Elimination Half-life | 0.8 - 1.1 h | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Efficacy: Rat Sleep-Wake EEG Paradigm
-
Objective: To assess the central in vivo efficacy of this compound through its modulation of sleep architecture, a known mGlu2-mediated phenomenon.
-
Subjects: Male rats.
-
Procedure:
-
Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Following a recovery period, animals are habituated to the recording chambers.
-
A baseline 20-hour EEG/EMG recording is performed following oral administration of saline.
-
On a subsequent day, at the same circadian time, a second 20-hour recording session is conducted following the oral administration of either vehicle or this compound (3 mg/kg).[1]
-
Sleep-wake states (wakefulness, non-REM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG signals.
-
The effects of this compound on the duration and latency of each sleep-wake state are analyzed and compared to vehicle control.
-
In Vivo Efficacy: PCP-Induced Hyperlocomotion in Mice
-
Objective: To evaluate the potential antipsychotic-like activity of this compound by assessing its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
-
Subjects: Male NMRI mice.
-
Procedure:
-
Mice are habituated to the open-field arenas prior to the experiment.
-
Animals are pre-treated with either vehicle or varying doses of this compound via subcutaneous (s.c.) injection.
-
Immediately following pre-treatment, mice are challenged with either PCP (e.g., 5.0 mg/kg, s.c.) or vehicle.
-
Each mouse is then placed individually into an open-field arena for a 30-minute period.
-
Locomotor activity, measured as the total distance traveled, is recorded using a video tracking and computerized analysis system.
-
The dose-dependent effect of this compound on PCP-induced hyperlocomotion is analyzed to determine the ED50.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel mGlu2 PAM like this compound.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with demonstrated in vitro potency and selectivity, as well as in vivo efficacy in preclinical models relevant to CNS disorders. Its mechanism of action, which involves the potentiation of endogenous glutamate signaling, offers a nuanced approach to modulating glutamatergic neurotransmission. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of mGlu2 PAMs as a therapeutic class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42153605: A Technical Guide to a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details the mechanism of action, key preclinical data, and the experimental protocols used to characterize this compound.
Core Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu2 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to the glutamate recognition site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[4][5] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] By enhancing the affinity and/or efficacy of glutamate, this compound augments this natural inhibitory effect on neurotransmission.
Signaling Pathway of mGlu2 Receptor and Positive Allosteric Modulation
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor and the influence of a positive allosteric modulator like this compound.
References
- 1. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
JNJ-42153605: A Technical Guide for Researchers
CAS Number: 1254977-87-1
Chemical Name: 3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyridine
This document provides an in-depth technical overview of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound and Pharmacological Data
This compound is a small molecule that enhances the signaling of the mGlu2 receptor in the presence of the endogenous agonist, glutamate. This mechanism of action has been investigated for its potential therapeutic effects in psychiatric disorders.
| Property | Value | Reference |
| CAS Number | 1254977-87-1 | [4][5] |
| Molecular Formula | C₂₂H₂₃F₃N₄ | [4][6] |
| Molecular Weight | 400.44 g/mol | [4][6] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu2 Receptor | [2][7] |
In Vitro Potency and Selectivity
The potency of this compound at the human mGlu2 receptor has been determined through functional assays. The compound demonstrates high selectivity for the mGlu2 receptor over other mGlu receptor subtypes.
| Assay Parameter | Value | Species | Assay Type | Reference |
| EC₅₀ (mGlu2 Receptor) | 17 nM | Human | CHO cells expressing the human receptor | [5][6][8] |
| Selectivity vs. other mGluR | >50-fold | - | Agonist/Antagonist activity assays | [9] |
In Vitro ADME & Safety Profile
Preclinical absorption, distribution, metabolism, and excretion (ADME) studies, along with safety assessments, have been conducted to characterize the drug-like properties of this compound.
| ADME/Safety Parameter | Result | Assay Type | Reference |
| Permeability | High, with no indication of P-glycoprotein efflux | In vitro cell-based assays (e.g., Caco-2) | [9] |
| hERG Inhibition | Data reported in primary literature | Patch-clamp electrophysiology | [2][7] |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated central nervous system activity in rodent models, consistent with the modulation of the mGlu2 receptor. Its pharmacokinetic profile has been assessed in multiple species.
Efficacy Data
| Model | Endpoint | Dose / Route | Value | Species | Reference |
| PCP-induced Hyperlocomotion | Reversal of hyperlocomotion | 5.4 mg/kg, s.c. | ED₅₀ = 5.4 mg/kg | Mouse | [2][5][7][9] |
| Sleep-Wake Electroencephalogram (EEG) | Inhibition of REM sleep | 3 mg/kg, p.o. | Effective at 3 mg/kg | Rat | [2][5][7][9] |
Pharmacokinetic Parameters
| Species | Clearance (CL) | Elimination Half-life (t₁/₂) | Time to Max. Concentration (Tₘₐₓ) | Reference |
| Rat | 35 mL/min/kg | 2.7 h | 0.5 h | [6][9] |
| Dog | 29 mL/min/kg | 0.8 - 1.1 h | - | [6][9] |
Signaling Pathway and Experimental Workflows
mGlu2 Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of the mGlu2 receptor, a Class C G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the orthosteric binding site for glutamate. This binding enhances the receptor's response to glutamate, leading to an increase in intracellular signaling.
Figure 1: Simplified signaling pathway of this compound as an mGlu2 PAM.
Experimental Workflow: In Vitro Potency Assay
The in vitro potency of this compound is typically determined using a functional assay, such as a [³⁵S]GTPγS binding assay, in cells expressing the recombinant human mGlu2 receptor.
Figure 2: General workflow for determining in vitro potency.
Experimental Workflow: In Vivo Efficacy (PCP-Induced Hyperlocomotion)
This model assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of phencyclidine (PCP), an NMDA receptor antagonist.
Figure 3: Workflow for the PCP-induced hyperlocomotion model.
Detailed Experimental Methodologies
In Vitro Potency: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the mGlu2 receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, GDP, and saponin (B1150181) is typically used.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The amount of bound [³⁵S]GTPγS retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
In Vitro Permeability: Caco-2 Assay
The Caco-2 cell monolayer model is a standard method to assess the intestinal permeability of a compound and to identify potential substrates of efflux transporters like P-glycoprotein.[10]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[10]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2]
-
Transport Experiment: The experiment is performed in two directions: apical-to-basolateral (A-B) to assess absorption, and basolateral-to-apical (B-A) to assess efflux.
-
Dosing: this compound is added to the donor compartment (apical for A-B, basolateral for B-A) at a defined concentration.[2]
-
Sampling: At specified time points, samples are taken from the receiver compartment.
-
Analysis: The concentration of this compound in the samples is quantified using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[2]
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate for active efflux.
In Vitro Metabolism: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[11][12][13]
-
Preparation: Liver microsomes (e.g., from human, rat, or dog) are thawed and prepared in a phosphate (B84403) buffer.[11][12]
-
Reaction Mixture: this compound is added to the microsomal solution at a specified concentration.[11]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[11][12]
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[12]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[11]
In Vivo Efficacy: Rat Sleep-Wake EEG Paradigm
This experiment assesses the effect of a compound on the sleep architecture in rats by continuously recording the electroencephalogram (EEG) and electromyogram (EMG).
-
Animal Preparation: Rats are surgically implanted with chronic electrodes for EEG and EMG recording and are allowed to recover.
-
Acclimatization: Animals are acclimatized to the recording chambers and tether system.
-
Baseline Recording: A baseline recording of the sleep-wake cycle is typically performed before drug administration.
-
Drug Administration: this compound or vehicle is administered (e.g., orally).
-
EEG/EMG Recording: Continuous EEG and EMG recordings are taken for an extended period (e.g., 24 hours) post-dosing.
-
Sleep Scoring: The recorded data is scored to identify different sleep-wake states, including wakefulness, non-REM sleep, and REM sleep.
-
Data Analysis: The effects of this compound on various sleep parameters, such as the duration and latency of each sleep state, are analyzed and compared to baseline and vehicle-treated animals. The inhibition of REM sleep is a key endpoint for mGlu2 receptor modulators.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dstc.jp [dstc.jp]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supporting an integrated QTc risk assessment using the hERG margin distributions [metrionbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Deletion of Metabotropic Glutamate Receptors 2 and 3 (mGlu2 & mGlu3) in Mice Disrupts Sleep and Wheel-Running Activity, and Increases the Sensitivity of the Circadian System to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42153605, also known as mavoglurant, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Preclinical investigations have demonstrated its potential therapeutic utility in a range of central nervous system disorders. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its pharmacological properties, in vivo efficacy, and pharmacokinetic profile. All quantitative data are summarized in structured tables for clarity, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
This compound is a novel small molecule that acts as a positive allosteric modulator of the mGlu2 receptor.[1][2][3][4] The mGlu2 receptor, a G-protein coupled receptor, is a key regulator of glutamatergic transmission in the brain. Its activation typically leads to a reduction in glutamate release, suggesting that enhancing mGlu2 receptor function could be a valuable therapeutic strategy for conditions characterized by excessive glutamate signaling. This compound does not activate the mGlu2 receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of synaptic transmission compared to direct agonists. Preclinical studies have explored its potential in models of psychosis and epilepsy.[2][5][6][7]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various binding and functional assays.
Quantitative In Vitro Data
| Parameter | Value | Species | Cell Line | Assay Type | Reference |
| EC50 | 17 nM | Human | CHO | [35S]GTPγS binding assay | [3][4] |
| Selectivity | No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM | - | - | - | [3][8] |
| Permeability | High | - | - | - | [3] |
| P-glycoprotein Efflux | No indication | - | - | - | [3] |
Experimental Protocols
[35S]GTPγS Binding Assay for mGlu2 PAM Activity:
This assay measures the functional activity of G-protein coupled receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor were used.[3][4]
-
Membrane Preparation: Cell membranes were prepared from the CHO cells.
-
Assay Conditions: Membranes were incubated with a fixed concentration of glutamate (to mimic endogenous ligand presence), [35S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins), and varying concentrations of this compound.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal potentiation of the glutamate response (EC50) was calculated.
In Vivo Efficacy
This compound has demonstrated efficacy in several rodent models of central nervous system disorders.
Quantitative In Vivo Data
| Animal Model | Species | Effect | Dose/ED50 | Route of Administration | Reference |
| PCP-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED50 = 5.4 mg/kg | Subcutaneous (sc) | [1][2][3][4] |
| Rat Sleep-Wake EEG | Rat | Inhibition of REM sleep | 3 mg/kg | Oral (po) | [1][2][3][4][8] |
| 6 Hz Seizure Model (32 mA) | Mouse | Anticonvulsant effect | ED50 = 3.8 mg/kg | - | [6] |
| 6 Hz Seizure Model (44 mA) | Mouse | Anticonvulsant effect | ED50 = 5.9 mg/kg | - | [6] |
| Conditioned Avoidance Behavior | Rat | Inhibition | - | - | [5] |
| Memantine-Induced Brain Activation | Mouse | Reversal | - | - | [5][7] |
Experimental Protocols
PCP-Induced Hyperlocomotion in Mice:
This model is often used to screen for antipsychotic-like activity.
-
Animals: Male mice were used.
-
Procedure: Animals were administered phencyclidine (PCP), a psychostimulant that induces hyperlocomotion. This compound was administered subcutaneously at various doses prior to the PCP challenge.
-
Data Collection: Locomotor activity was measured using automated activity monitors.
-
Endpoint: The dose of this compound that reduced the PCP-induced hyperlocomotion by 50% (ED50) was determined.[2]
Rat Sleep-Wake EEG Paradigm:
This model assesses the effect of compounds on sleep architecture.
-
Animals: Rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Procedure: After a recovery period, baseline sleep-wake patterns were recorded. This compound was administered orally.
-
Data Collection: Continuous EEG and EMG recordings were analyzed to score different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep).
-
Endpoint: The effect of this compound on the duration and latency of each sleep stage was quantified. A notable effect was the inhibition of REM sleep.[1][2][8]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats and dogs.
Quantitative Pharmacokinetic Data
| Species | Tmax (h) | Clearance (mL/min/kg) | Elimination Half-life (h) | Reference |
| Rat | 0.5 | 35 | 2.7 | [3] |
| Dog | - | 29 | 0.8 - 1.1 | [3] |
Experimental Protocols
Pharmacokinetic Studies in Rats and Dogs:
-
Dosing: this compound was administered orally to rats and dogs.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analysis: The concentration of this compound in plasma was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters such as time to maximum concentration (Tmax), clearance, and elimination half-life were calculated from the plasma concentration-time data.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. allgenbio.com [allgenbio.com]
JNJ-42153605: A Preclinical Exploration of a Novel Positive Allosteric Modulator of mGluR2 for Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42153605 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Preclinical evidence suggests its potential as a therapeutic agent for psychotic disorders. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is presented to provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of mGluR2 modulation.
Introduction
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder. Modulating glutamate signaling presents a promising alternative to the traditional dopamine (B1211576) D2 receptor antagonism of current antipsychotics. The metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled receptor, acts as an autoreceptor on presynaptic terminals to inhibit glutamate release. Activation of mGluR2 is therefore a key target for reducing excessive glutamatergic activity. This compound is a positive allosteric modulator that enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGluR2 receptor, offering a nuanced approach to receptor modulation.
Mechanism of Action: Positive Allosteric Modulation of mGluR2
This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding induces a conformational change in the receptor that enhances the response to the endogenous agonist, glutamate. This mechanism offers several potential advantages, including a lower risk of receptor desensitization and off-target effects compared to direct agonists.
The proposed signaling pathway for this compound's action is depicted below:
Caption: Signaling pathway of this compound at the presynaptic terminal.
Quantitative Preclinical Data
The preclinical development of this compound has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic profile.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Assay System | Value | Reference |
| EC50 | [35S]GTPγS binding assay in CHO cells expressing human mGluR2 | 17 nM | [1] |
| Selectivity | Negligible agonist or antagonist activity at other mGlu receptor subtypes | >100-fold selectivity for mGluR2 | [2] |
Table 2: In Vivo Pharmacology of this compound
| Model | Species | Endpoint | ED50 | Reference |
| Phencyclidine (PCP)-induced hyperlocomotion | Mouse | Reversal of hyperlocomotion | 5.4 mg/kg (s.c.) | [3] |
| Conditioned Avoidance Behavior | Rat | Inhibition of avoidance response | - | [4][5] |
| 2,5-dimethoxy-4-methylamphetamine (DOM)-induced head twitches | Rat | Antagonism of head twitches | - | [4][5] |
| REM Sleep Inhibition | Rat | Inhibition of REM sleep | 3 mg/kg (p.o.) | [3] |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Species | Parameter | Value | Reference |
| Rat | Bioavailability | - | - |
| Rat | Brain Penetration | - | - |
| Mouse | Tmax | - | - |
| Mouse | Half-life (t1/2) | - | - |
Note: Detailed pharmacokinetic parameters are not fully available in the public domain.
Key Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain. The following descriptions are based on the methods sections of the cited publications.
In Vitro [35S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors (GPCRs) like mGluR2.
Caption: Workflow for the [35S]GTPγS binding assay.
Methodology Overview:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, a fixed concentration of glutamate (typically at its EC20 to assess PAM activity), and the radiolabeled guanine (B1146940) nucleotide analog, [35S]GTPγS.
-
Filtration and Scintillation Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [35S]GTPγS from the free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model
This is a widely used preclinical model to assess the potential antipsychotic activity of a compound. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to mimic certain aspects of psychosis.
References
The Role of JNJ-42153605 in the Regulation of the Sleep-Wake Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor implicated in the modulation of neurotransmission. Preclinical studies have demonstrated a significant role for this compound in the regulation of the sleep-wake cycle, primarily characterized by a robust suppression of rapid eye movement (REM) sleep. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed methodologies related to the investigation of this compound's effects on sleep architecture. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR2
This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate.[1][3] In vitro studies have shown that this compound shifts the glutamate concentration-response curve to the left, indicating an increased potency of glutamate in the presence of the modulator.[3]
The mGluR2 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to the inhibitory G-protein, Gi/o. Upon activation, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of downstream effectors, including ion channels, leading to a reduction in neuronal excitability.
Signaling Pathway of this compound-Mediated mGluR2 Activation
The signaling cascade initiated by the potentiation of mGluR2 by this compound is depicted below. This pathway highlights the key molecular events that translate the binding of this compound and glutamate to the receptor into a cellular response that modulates neuronal activity and, consequently, the sleep-wake cycle.
Quantitative Data on Sleep-Wake Cycle Modulation
Preclinical studies in rats have provided quantitative data on the effects of this compound on sleep architecture. The primary and most consistent finding is a dose-dependent suppression of REM sleep.[2][4][5]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 17 nM | CHO cells expressing human mGluR2 | [35S]GTPγS binding | [1] |
Table 2: Dose-Dependent Effects of this compound on Sleep Parameters in Rats (4-hour post-dose)
| Dose (mg/kg, p.o.) | Change in REM Sleep | Change in NREM Sleep | Change in Wakefulness | REM Sleep Onset Latency | Reference |
| 3 | ↓ Suppressed | No significant change | No significant change | ↑ Increased | [2][4] |
| 10 | ↓↓ Significantly Suppressed | No significant change | No significant change | ↑↑ Significantly Increased | [5] |
| 30 | ↓↓↓ Profoundly Suppressed | No significant change | No significant change | ↑↑↑ Profoundly Increased | [5] |
Data compiled from published preclinical studies. The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols
The primary method for assessing the effects of this compound on the sleep-wake cycle in preclinical models is through electroencephalogram (EEG) and electromyogram (EMG) recordings in freely moving rats.
Animal Model and Surgical Implantation
-
Species: Male Wistar rats.
-
Supplier: Harlan, Netherlands.
-
Housing: Individually housed in sound-attenuated and climate-controlled recording chambers. Maintained on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize rats with a mixture of ketamine and xylazine.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel EEG electrodes epidurally over the fronto-parietal cortex.
-
Implant flexible, insulated stainless-steel wire electrodes into the neck musculature for EMG recording.
-
Anchor the electrode assembly to the skull using dental cement.
-
Allow a post-operative recovery period of at least two weeks.
-
Experimental Workflow for Sleep-Wake EEG Studies
The following diagram illustrates the typical workflow for a preclinical sleep study investigating the effects of this compound.
Data Analysis
-
Sleep Stage Classification: EEG and EMG data are visually or automatically scored into three distinct states:
-
Wakefulness: Low-voltage, high-frequency EEG with high EMG activity.
-
NREM Sleep: High-voltage, low-frequency EEG (delta waves) with reduced EMG activity.
-
REM Sleep: Low-voltage, high-frequency EEG (theta-dominant) with muscle atonia (minimal EMG activity).
-
-
Parameters Analyzed:
-
Total time spent in each vigilance state (Wake, NREM, REM).
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep stage episodes.
-
Sleep efficiency (total sleep time / total recording time).
-
Conclusion and Future Directions
This compound, as a selective mGluR2 PAM, demonstrates a clear and dose-dependent effect on the sleep-wake cycle, primarily through the suppression of REM sleep. This effect is a direct consequence of its ability to enhance the inhibitory effects of glutamate via the mGluR2 signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other mGluR2 modulators for sleep-related disorders.
Future research should aim to further elucidate the specific neuronal circuits through which mGluR2 modulation impacts REM sleep regulation. Additionally, clinical studies are warranted to determine the translatability of these preclinical findings to human sleep architecture and to explore the potential of this compound as a novel therapeutic agent for conditions characterized by REM sleep abnormalities.
References
- 1. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]
- 4. Metabotropic glutamate receptor function and regulation of sleep-wake cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of JNJ-42153605 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. The document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the compound's mechanism of action and experimental workflows.
Core Efficacy Data in Rodent Models
This compound has demonstrated centrally mediated in vivo effects in rodent models sensitive to mGlu2 receptor modulation. The primary findings are summarized below, indicating its potential as a therapeutic agent for neuropsychiatric disorders.
| Model | Species | Dose/Route | Effect | Metric |
| Sleep-Wake Electroencephalogram (sw-EEG) | Rat | 3 mg/kg, p.o. | Suppressed REM sleep | - |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | 5.4 mg/kg, s.c. | Reversal of hyperlocomotion | ED₅₀ |
Signaling Pathway of this compound
This compound functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a greater intracellular signaling response for a given concentration of glutamate, ultimately influencing downstream neuronal activity.
Mechanism of this compound as an mGlu2 PAM.
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below.
Sleep-Wake Electroencephalogram (sw-EEG) in Rats
This study evaluates the effect of this compound on sleep architecture in rats.
Animals:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Supplier: Commercial vendor
Surgical Implantation of Electrodes:
-
Rats are anesthetized, and sterile surgical techniques are employed.
-
Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.
-
Wire electrodes are implanted into the nuchal muscles for electromyogram (EMG) recording.
-
The electrode assembly is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period of at least one week.
Habituation and Recording:
-
Following recovery, rats are habituated to the recording chambers and tethered to the recording apparatus.
-
Baseline sleep-wake patterns are recorded for at least 24 hours prior to drug administration.
Drug Administration and Data Collection:
-
This compound is formulated in an appropriate vehicle and administered orally (p.o.) at a dose of 3 mg/kg.
-
EEG and EMG data are continuously recorded for a minimum of 4 hours post-dosing.
-
Sleep-wake states (wakefulness, non-REM sleep, and REM sleep) are scored in epochs (e.g., 10-30 seconds) based on the EEG and EMG signals.
Workflow for the rat sleep-wake EEG experiment.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model assesses the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.
Animals:
-
Species: Mouse
-
Strain: (e.g., C57BL/6 or other standard strain)
-
Sex: Male
-
Supplier: Commercial vendor
Experimental Procedure:
-
Mice are individually placed in open-field activity chambers to allow for acclimation for a defined period (e.g., 30-60 minutes).
-
This compound is formulated in a suitable vehicle and administered subcutaneously (s.c.) at various doses to determine the ED₅₀.
-
Following a pre-treatment period (e.g., 30 minutes), mice are administered PCP (typically 1-5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) immediately following PCP administration.
-
A vehicle control group (receiving vehicle instead of this compound) and a PCP-only group are included for comparison.
Data Analysis:
-
The total locomotor activity is quantified for each animal.
-
The dose-response relationship for this compound in reversing PCP-induced hyperlocomotion is analyzed to calculate the ED₅₀ value.
Workflow for the PCP-induced hyperlocomotion study.
Pharmacokinetic Profile
This compound is reported to have an acceptable pharmacokinetic profile in both rodent and non-rodent species, which is a critical characteristic for a centrally acting therapeutic agent.[1] This suggests adequate absorption, distribution, metabolism, and excretion properties that allow for sufficient target engagement in the central nervous system following systemic administration.
References
JNJ-42153605: A Technical Guide to its High Selectivity for the mGlu2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound demonstrates exceptional selectivity for the mGlu2 receptor over other mGlu receptor subtypes, making it a valuable tool for investigating the therapeutic potential of mGlu2 modulation in various central nervous system disorders.
Quantitative Selectivity Profile
This compound has been rigorously evaluated for its activity across all subtypes of metabotropic glutamate receptors. The data presented below, derived from functional assays, demonstrates its high potency and selectivity for the human mGlu2 receptor.
| Receptor Subtype | Assay Type | Agonist Activity (EC50) | Antagonist Activity (IC50) | PAM Activity (EC50) |
| mGlu2 | [³⁵S]GTPγS | - | - | 17 nM |
| mGlu1 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu3 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu4 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu5 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu6 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu7 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
| mGlu8 | Functional Assay | > 30 µM | > 30 µM | > 30 µM |
As the data indicates, this compound displays potent positive allosteric modulatory activity at the mGlu2 receptor with an EC50 of 17 nM.[1] In contrast, it shows no significant agonist, antagonist, or positive allosteric modulator activity at any other mGlu receptor subtype at concentrations up to 30 µM, highlighting its remarkable selectivity.[1]
Experimental Protocols
The selectivity of this compound was determined using robust and validated in vitro pharmacological assays. The following is a detailed description of the key experimental protocols employed.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used for the stable expression of human mGlu receptor subtypes.
-
Transfection: Cells were transfected with the respective human mGlu receptor cDNA using standard lipofection-based methods. Stable cell lines were generated by selection with an appropriate antibiotic.
[³⁵S]GTPγS Binding Assay (for mGlu2 PAM Activity)
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Membrane Preparation: CHO cells stably expressing the human mGlu2 receptor were harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in an assay buffer.
-
Assay Buffer: The assay buffer typically contained 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Membranes were incubated in the assay buffer with a fixed concentration of glutamate (EC₂₀ concentration to elicit a submaximal response), varying concentrations of this compound, and [³⁵S]GTPγS (0.1 nM).
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration-response curves were generated, and the EC₅₀ values were calculated using non-linear regression analysis.
Functional Assays for Other mGlu Receptors (Selectivity Screening)
To assess the activity of this compound at other mGlu receptor subtypes, appropriate functional assays were employed based on the specific G-protein coupling of each receptor.
-
For Gq-coupled receptors (mGlu1, mGlu5): Calcium mobilization assays were used, measuring changes in intracellular calcium levels upon receptor activation.
-
For Gi/o-coupled receptors (mGlu3, mGlu4, mGlu6, mGlu7, mGlu8): Similar to mGlu2, [³⁵S]GTPγS binding assays or cAMP assays (measuring the inhibition of forskolin-stimulated cAMP production) were performed.
In these selectivity assays, this compound was tested for:
-
Agonist activity: in the absence of an orthosteric agonist.
-
Antagonist activity: in the presence of a known agonist.
-
PAM activity: in the presence of an EC₂₀ concentration of a known agonist.
Visualizations
mGlu2 Receptor Signaling Pathway
Caption: mGlu2 receptor signaling cascade and the modulatory action of this compound.
Experimental Workflow for Selectivity Determination
Caption: Workflow for assessing the selectivity of this compound across mGlu receptor subtypes.
References
In-Depth Technical Guide: Pharmacokinetic Profile of JNJ-42153605 in Rats and Dogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3][4] As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances its response to the endogenous agonist, glutamate. This mechanism has generated significant interest for its therapeutic potential in treating central nervous system (CNS) disorders, including schizophrenia and anxiety, by modulating glutamatergic neurotransmission.[1] Preclinical studies have indicated that this compound possesses an acceptable pharmacokinetic profile and brain penetration, which are critical for its development as a CNS therapeutic.[2] This document provides a comprehensive overview of the available pharmacokinetic data and related experimental methodologies for this compound in preclinical species.
Pharmacokinetic Profile
Published literature describes this compound as having a "good in vivo PK profile" in preclinical species.[1] It has been shown to be effective in vivo in a rat sleep-wake EEG paradigm following a 3 mg/kg oral dose, indicating sufficient oral absorption and brain exposure.[1][4] However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in rats and dogs are not publicly available in the reviewed literature. One study noted that the compound's poor water solubility hindered its further development.[2]
Data Presentation
To illustrate the typical pharmacokinetic data generated in preclinical studies for a compound in this class, the following table summarizes the pharmacokinetic parameters for a different mGlu2 PAM, JNJ-40411813, in rats.[5]
Table 1: Pharmacokinetic Parameters of JNJ-40411813 in Fed Rats (Illustrative Example) [5]
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 938 |
| Tmax (h) | - | 0.5 |
| AUC0-∞ (ng·h/mL) | 1833 ± 90 | 2250 ± 417 |
| CL (L/h/kg) | 1.4 ± 0.1 | - |
| Vdz (L/kg) | 2.3 ± 0.2 | - |
| Bioavailability (%) | - | 31 |
Data are presented as mean ± standard deviation where available. This table is for illustrative purposes only and does not represent data for this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not available in the public domain. The following is a representative, synthesized protocol for a preclinical pharmacokinetic study in rats and dogs based on general industry practices.[6][7][8]
Animal Models
-
Species: Male Sprague-Dawley rats and Beagle dogs are commonly used for pharmacokinetic studies.[6]
-
Health Status: Animals are certified to be healthy and are acclimated to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to food and water unless fasting is required for the study.
Dosing and Administration
-
Formulation: this compound is formulated in a suitable vehicle for intravenous and oral administration. The selection of the vehicle would consider the compound's solubility.
-
Routes of Administration:
-
Intravenous (IV): A single bolus injection is administered, typically into a tail vein for rats or a cephalic vein for dogs, to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO): A single dose is administered via oral gavage for rats or in a capsule for dogs to assess oral absorption, bioavailability, Cmax, and Tmax.
-
-
Dose Levels: A range of doses may be used to assess dose proportionality.
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Schedule: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[7]
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, terminal half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[7]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a positive allosteric modulator of the mGlu2 receptor.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of JNJ-42153605: A Technical Overview of a Novel mGlu2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a member of the 1,2,4-triazolo[4,3-a]pyridine chemical series, it represents a significant advancement in the pursuit of novel therapeutic agents for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, preclinical efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and anxiety. Located predominantly on presynaptic terminals in glutamatergic pathways, mGlu2 acts as an autoreceptor to negatively modulate glutamate release. Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced therapeutic approach by enhancing the receptor's response to the endogenous ligand, glutamate, thereby preserving the physiological patterns of synaptic transmission. This contrasts with orthosteric agonists, which can lead to receptor desensitization and off-target effects.
The development of this compound stemmed from a lead optimization program aimed at improving the potency, metabolic stability, and pharmacokinetic properties of an earlier series of imidazo[1,2-a]pyridines. Through targeted chemical modifications, this compound emerged as a lead candidate with a favorable preclinical profile.
In Vitro Pharmacology
The in vitro activity of this compound was characterized through a series of assays to determine its potency, selectivity, and mechanism of action at the mGlu2 receptor.
Potency and Efficacy
The potency of this compound as an mGlu2 PAM was determined using a [³⁵S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells expressing the human mGlu2 receptor. This compound demonstrated potent activity with a half-maximal effective concentration (EC₅₀) of 17 nM.[1][2]
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Receptor | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO | Human mGlu2 | EC₅₀ | 17 nM |
Selectivity
This compound was profiled against other mGlu receptor subtypes and a panel of other CNS receptors to assess its selectivity. The compound was found to be highly selective for the mGlu2 receptor, showing no significant agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 µM.[1]
hERG Liability
To assess the potential for cardiac side effects, the interaction of this compound with the human Ether-à-go-go-Related Gene (hERG) potassium channel was evaluated. While specific IC₅₀ values for this compound are not publicly available, the optimization program for this chemical series focused on improving the hERG profile compared to earlier leads.[3]
In Vivo Preclinical Efficacy
The antipsychotic-like and central nervous system effects of this compound were evaluated in rodent models.
PCP-Induced Hyperlocomotion in Mice
Phencyclidine (PCP), an NMDA receptor antagonist, is used to induce a hyperlocomotor response in rodents, which is considered a preclinical model of psychosis. This compound was shown to dose-dependently reverse PCP-induced hyperlocomotion in mice, with a median effective dose (ED₅₀) of 5.4 mg/kg (subcutaneous administration).[2][3][4] This finding is indicative of potential antipsychotic activity.[3][4]
Sleep-Wake EEG in Rats
The central activity of this compound was further demonstrated in a sleep-wake electroencephalogram (EEG) paradigm in rats. Oral administration of this compound at a dose of 3 mg/kg resulted in the inhibition of the REM sleep state.[3][4] This effect is a known phenomenon mediated by mGlu2 receptor activation.[3][4]
Table 2: In Vivo Preclinical Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | Dose/ED₅₀ |
| PCP-Induced Hyperlocomotion | Mouse | Reversal of Hyperactivity | Subcutaneous (sc) | 5.4 mg/kg |
| Sleep-Wake EEG | Rat | Inhibition of REM Sleep | Oral (po) | 3 mg/kg |
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in preclinical species to evaluate its drug-like properties.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound demonstrated a rapid rate of absorption from the gastrointestinal tract, reaching maximal plasma concentrations approximately 0.5 hours after oral administration.[1] It exhibits moderate to high clearance in both rats (35 mL/min/kg) and dogs (29 mL/min/kg).[1] The elimination half-life is relatively short, being 2.7 hours in rats and ranging from 0.8 to 1.1 hours in dogs.[1] The volume of distribution suggests that the compound distributes outside of the plasma.[1] Bioavailability was determined to be low to moderate, with 35% in rats and 18-33% in dogs.[1] In vitro permeability assays indicated high permeability with no evidence of being a substrate for P-glycoprotein efflux.[1]
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Rat | Clearance (CL) | 35 mL/min/kg |
| Elimination Half-life (t₁/₂) | 2.7 h | |
| Oral Bioavailability (F) | 35% | |
| Dog | Clearance (CL) | 29 mL/min/kg |
| Elimination Half-life (t₁/₂) | 0.8 - 1.1 h | |
| Oral Bioavailability (F) | 18 - 33% |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors.
-
Membrane Preparation: CHO cells stably expressing the human mGlu2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, and GDP is prepared.
-
Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (the endogenous agonist) and [³⁵S]GTPγS.
-
Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ value.
PCP-Induced Hyperlocomotion
This behavioral model is used to assess the antipsychotic potential of a test compound.
-
Animals: Male mice are used for this study.
-
Habituation: The animals are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at various doses.
-
PCP Challenge: After a predetermined pretreatment time, the mice are challenged with a dose of PCP known to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of the mice is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups to determine the ED₅₀ for the reversal of PCP-induced hyperlocomotion.
Sleep-Wake EEG Recording in Rats
This method is used to evaluate the central effects of a compound on sleep architecture.
-
Surgical Implantation: Rats are surgically implanted with EEG and electromyography (EMG) electrodes to monitor brain activity and muscle tone, respectively.
-
Recovery and Habituation: The animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for a 24-hour period.
-
Drug Administration: this compound or vehicle is administered orally at the beginning of the lights-on period.
-
Post-Dosing Recording: EEG and EMG signals are continuously recorded for the next 24 hours.
-
Data Analysis: The recorded data is scored for different sleep stages (wakefulness, NREM sleep, REM sleep), and the duration and latency of each stage are quantified and compared between the drug-treated and vehicle groups.
Visualizations
mGlu2 Receptor Signaling Pathway
Caption: Simplified mGlu2 receptor signaling pathway.
Experimental Workflow for mGlu2 PAM Discovery
Caption: General experimental workflow for mGlu2 PAM discovery and development.
Logical Relationship in Preclinical Evaluation
Caption: Logical flow of the preclinical evaluation of this compound.
Conclusion
This compound is a potent, selective, and centrally active positive allosteric modulator of the mGlu2 receptor that has demonstrated a promising preclinical profile. Its discovery and development highlight the potential of targeting the mGlu2 receptor with PAMs for the treatment of neuropsychiatric disorders. The comprehensive in vitro and in vivo characterization of this compound provides a strong foundation for its further investigation as a potential therapeutic agent. This technical guide summarizes the key data and methodologies that have defined the preclinical journey of this novel compound.
References
- 1. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42153605: A Technical Guide to its Modulation of the Glutamate Concentration-Response Curve
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The focus is on its effect on the glutamate concentration-response curve, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Potentiation of Glutamate Response
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, with a reported EC50 of 17 nM.[1][2] As a PAM, this compound does not activate the mGlu2 receptor directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory activity results in a leftward shift of the glutamate concentration-response curve, indicating an increase in glutamate potency.[3][4]
Quantitative Analysis of Glutamate Potency Shift
Experimental data from [³⁵S]GTPγS binding assays robustly demonstrates the potentiation of the glutamate response in the presence of this compound. In Chinese Hamster Ovary (CHO) cells expressing the human mGlu2 receptor, the addition of 3 µM this compound causes a significant increase in the potency of glutamate.[3]
| Condition | Glutamate EC₅₀ (Human mGlu2) | Fold Shift | Reference |
| Glutamate alone | ~10 µM | - | [3] |
| Glutamate + 3 µM this compound | 0.5 µM | ~20-fold | [3] |
Similar potentiation effects have been observed in CHO cells expressing the rat mGlu2 receptor.[3]
In Vitro Pharmacology of this compound
The following table summarizes the key in vitro pharmacological parameters of this compound at the human mGlu2 receptor.
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ (PAM activity) | 17 ± 6 nM | In the presence of 4 µM glutamate (~EC₂₀) | [3] |
| Eₘₐₓ (PAM activity) | 285 ± 34% | In the presence of 4 µM glutamate (~EC₂₀) | [3] |
| EC₅₀ (Agonist activity) | 270 ± 65 nM | In the absence of glutamate | [3] |
| Eₘₐₓ (Agonist activity) | 67 ± 8% | In the absence of glutamate | [3] |
Experimental Protocols
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu2 receptor.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., geneticin) to maintain receptor expression.
-
Membrane Preparation:
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford assay.
-
[³⁵S]GTPγS Binding Assay for Glutamate Concentration-Response Curve
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon agonist binding.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Procedure:
-
A fixed concentration of this compound (e.g., 3 µM) or vehicle is added to the cell membranes.
-
Varying concentrations of glutamate are then added to generate a concentration-response curve.
-
The mixture is pre-incubated for 30 minutes at 30°C.
-
[³⁵S]GTPγS is added to a final concentration of 0.1 nM to initiate the binding reaction.
-
The incubation continues for another 30-60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filter plates).
-
The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the maximal response induced by a saturating concentration of glutamate.
-
Concentration-response curves are generated using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values for glutamate in the presence and absence of this compound.
-
Visualizations
Signaling Pathway of mGlu2 Receptor Activation
Caption: Simplified signaling pathway of the mGlu2 receptor.
Experimental Workflow for [³⁵S]GTPγS Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on glutamate response.
References
Methodological & Application
Application Notes and Protocols for JNJ-42153605 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results. The protocols outlined below are intended for in vitro and in vivo research applications.
Introduction to this compound
This compound is a small molecule compound that acts as a positive allosteric modulator of the mGluR2 receptor, with an EC50 of 17 nM.[1] By binding to an allosteric site, it potentiates the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that couples to inhibitory Gαi/o subunits.[2][3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This modulatory activity makes this compound a valuable tool for studying the role of the mGluR2 receptor in various physiological and pathological processes.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the preparation of accurate and stable stock solutions.
| Property | Value |
| Molecular Formula | C₂₂H₂₃F₃N₄ |
| Molecular Weight | 400.44 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | 4 mg/mL (9.98 mM) |
| Solubility in Ethanol (B145695) | 10 mg/mL |
| Solubility in Water | Insoluble |
| Solubility in DMF | 30 mg/mL |
| Storage of Solid | Store at -20°C for up to 3 years. |
| Stock Solution Storage | Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can decrease solubility.[1]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 400.44 g/mol x 1000 mg/g = 4.00 mg
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.00 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of a 10 mg/mL Ethanol Stock Solution
This protocol outlines the preparation of a 10 mg/mL stock solution of this compound in absolute ethanol.
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weigh 10 mg of this compound powder into the tared tube.
-
Add 1 mL of absolute ethanol to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C or -20°C as described for the DMSO stock solution.
Visualization of Key Processes
This compound Stock Solution Preparation Workflow
References
Application Notes and Protocols for JNJ-42153605 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, this compound does not activate the mGluR2 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This property makes it a valuable tool for studying the therapeutic potential of mGluR2 modulation in various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its activity and explore its effects on cellular signaling.
Mechanism of Action
This compound binds to an allosteric site on the mGluR2 receptor, which is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for glutamate. The mGluR2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Signaling pathway of this compound as an mGluR2 PAM.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in in vitro assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO cells expressing human mGluR2 | [35S]GTPγS binding | 17 nM | [1] |
| Solubility (DMSO) | - | - | 4 mg/mL (9.98 mM) |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its solubility, prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of this compound (Molecular Weight: 400.44 g/mol ) and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Workflow for preparing this compound stock solution.
[35S]GTPγS Binding Assay
This functional assay measures the activation of Gαi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 (CHO-hmGluR2).
Materials:
-
CHO-hmGluR2 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP)
-
This compound stock solution
-
Glutamate stock solution
-
[35S]GTPγS (radiolabeled)
-
Scintillation cocktail and counter
Protocol:
A. Membrane Preparation:
-
Culture CHO-hmGluR2 cells to 80-90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
B. Assay Procedure:
-
Thaw the membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold assay buffer.
-
Prepare a dose-response curve of this compound. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, add the diluted membranes, varying concentrations of this compound, and a sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).
-
Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 of this compound.
Calcium Mobilization Assay
This assay is suitable for mGluR2 receptors co-expressed with a promiscuous G-protein, such as Gα16, which couples to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation.
Cell Line:
-
HEK293 or CHO cells stably co-expressing the human mGluR2 and a promiscuous G-protein (e.g., Gα16).
Materials:
-
HEK293 or CHO cells co-expressing hmGluR2 and Gα16
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
Glutamate stock solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000 to 80,000 cells per well (for a 96-well plate) and culture overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM (typically 1-5 µM) in HBSS containing 0.02% Pluronic F-127 and optionally 2.5 mM probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add assay buffer (HBSS) to each well.
-
Prepare a plate with varying concentrations of this compound.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound solutions to the cells and incubate for a defined period (e.g., 2-5 minutes).
-
Add a sub-maximal (e.g., EC20) concentration of glutamate and immediately measure the change in fluorescence intensity over time (typically 1-3 minutes).
-
Analyze the data by calculating the peak fluorescence response and plotting it against the concentration of this compound to determine the EC50.
General workflow for a calcium mobilization assay.
Recommended Concentration Range
For initial cell culture experiments, a dose-response study is recommended. Based on the reported EC50 of 17 nM, a suitable starting concentration range for this compound would be from 0.1 nM to 10 µM . This range should allow for the determination of a full concentration-response curve and the identification of the optimal working concentration for specific experimental needs. It is important to note that as a PAM, the effect of this compound will be dependent on the concentration of glutamate present in the cell culture medium. For assays using recombinant cells, it is common to add a low, sub-maximal concentration of glutamate (e.g., the EC20 concentration) to observe the potentiating effects of the PAM.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of mGluR2 in cellular function and disease models. The protocols provided here offer a starting point for researchers to design and execute robust in vitro experiments. It is recommended that individual laboratories optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality and reproducibility of data.
References
Application Notes and Protocols for JNJ-42153605 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As an allosteric modulator, this compound binds to a site on the receptor distinct from the endogenous ligand binding site, potentiating the receptor's response to glutamate.[4] Preclinical studies have demonstrated its efficacy in animal models, suggesting potential therapeutic applications in psychiatric disorders.[3][5][6] These notes provide detailed protocols for the preparation and administration of this compound for in vivo animal research.
Mechanism of Action: mGluR2 Positive Allosteric Modulation
Metabotropic glutamate receptor 2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate inhibits the release of neurotransmitters. This compound, as a positive allosteric modulator, enhances the affinity of mGluR2 for glutamate, thereby increasing the inhibitory effect of the receptor. This modulation of glutamatergic neurotransmission is the basis for its observed pharmacological effects.[4]
Data Presentation
Pharmacokinetic Profile
This compound exhibits an acceptable pharmacokinetic profile in rodent species.[2] Specific parameters from published studies are summarized below.
| Species | Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| Rat | Oral (p.o.) | 3 | Central in vivo efficacy demonstrated by inhibition of REM sleep. | [3][5] |
| Mouse | Subcutaneous (s.c.) | 5.4 (ED₅₀) | Reversal of phencyclidine-induced hyperlocomotion. | [1][3] |
In Vivo Efficacy
The efficacy of this compound has been demonstrated in behavioral pharmacology models.
| Animal Model | Species | Dose (mg/kg) | Route | Effect | Reference |
| Sleep-Wake EEG | Rat | 3 | p.o. | Inhibition of REM sleep state. | [3][5] |
| Phencyclidine-induced Hyperlocomotion | Mouse | 5.4 (ED₅₀) | s.c. | Reversal of hyperlocomotion, indicative of antipsychotic activity. | [1][3] |
Experimental Protocols
Materials and Reagents
-
This compound (crystalline solid)[1]
-
Dimethylformamide (DMF)[1]
-
Phosphate-buffered saline (PBS), pH 7.2[1]
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water[4]
-
Sterile water for injection
-
Appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Gavage needles (for oral administration)
-
Syringes and needles (for subcutaneous injection)
Preparation of Dosing Solutions
Note: Due to its limited aqueous solubility, careful preparation of the dosing vehicle is critical. Two potential formulations are provided below. It is recommended to perform a small-scale solubility and stability test before preparing a large batch.
Formulation 1: DMF/PBS Co-solvent (for higher concentrations, potentially for subcutaneous injection)
-
This compound has a reported solubility of 30 mg/mL in DMF and 0.25 mg/mL in a 1:3 mixture of DMF:PBS (pH 7.2).[1]
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in the minimal required volume of DMF.
-
Slowly add PBS (pH 7.2) while vortexing to reach the final desired concentration and vehicle ratio.
-
Ensure the final solution is clear before administration.
-
Formulation 2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Suspension (for oral administration)
A similar mGluR2 PAM, JNJ-40411813, was formulated in 20% HP-β-CD.[4] This vehicle is suitable for improving the solubility and bioavailability of hydrophobic compounds for oral administration.
-
Preparation:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the 20% HP-β-CD solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
Administration Protocol
The choice of administration route will depend on the experimental design. Both oral and subcutaneous routes have been reported in the literature.[3][5]
1. Oral Administration (p.o.)
-
Animal: Rat
-
Procedure:
-
Prepare the dosing solution (Formulation 2 is recommended).
-
Accurately weigh the animal to determine the correct dosing volume.
-
Administer the solution using an appropriate-sized oral gavage needle.
-
2. Subcutaneous Administration (s.c.)
-
Animal: Mouse
-
Procedure:
-
Prepare the dosing solution (Formulation 1 may be suitable, ensure final DMF concentration is low and non-toxic).
-
Accurately weigh the animal to determine the correct dosing volume.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Safety Precautions
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For research purposes only. Not for human or veterinary use.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. allgenbio.com [allgenbio.com]
- 3. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42153605 in Chinese Hamster Ovary (CHO) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This compound has demonstrated an EC50 of 17 nM in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2, making it a valuable tool for studying mGluR2 signaling and for screening potential therapeutic agents.[1][2]
These application notes provide detailed protocols for utilizing this compound in CHO cell-based assays to characterize mGluR2 activity. The primary signaling pathway for mGluR2 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Therefore, the protocols will focus on assays measuring G-protein activation and cAMP modulation.
Mechanism of Action: mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 is a Class C G-protein-coupled receptor (GPCR).[6] Upon activation by glutamate, it undergoes a conformational change that activates the associated heterotrimeric G-protein (Gαi/o, Gβ, and Gγ subunits). The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. The Gβγ subunits can also dissociate and modulate the activity of other downstream effectors, such as ion channels.[3] this compound, as a PAM, potentiates this signaling cascade in the presence of glutamate.
Data Presentation
The following tables summarize the in-vitro pharmacological data for this compound in CHO cells expressing human mGluR2.
Table 1: Potency of this compound in CHO-hmGluR2 Cells
| Assay Type | Parameter | Value | Cell Line | Reference |
| Functional Assay | EC50 | 17 nM | CHO cells expressing human mGluR2 | [1][2] |
Table 2: Effect of this compound on Glutamate Potency in a [³⁵S]GTPγS Binding Assay
| This compound Conc. | Glutamate EC50 | Fold Shift | Cell Line | Reference |
| 0 µM (Vehicle) | 5.8 µM | 1.0x | CHO-hmGluR2 | [7] |
| 10 µM | 0.5 µM | 11.6x | CHO-hmGluR2 | [7] |
Note: Data is representative and compiled from published literature.
Experimental Protocols
Prerequisite: Cell Line
These protocols require a CHO cell line stably expressing the human metabotropic glutamate receptor 2 (CHO-hmGluR2). Standard cell culture and transfection protocols for CHO cells are widely available and should be followed for establishing and maintaining this cell line.[8][9][10][11]
Protocol 1: [³⁵S]GTPγS Binding Assay for mGluR2 Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits, providing a direct readout of G-protein activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. expressionsystems.com [expressionsystems.com]
- 10. Retrovectors packaged in CHO cells to generate GLP-1-Fc stable expression CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
JNJ-42153605: Application Notes and Protocols for the Study of mGlu2 Receptor Pharmacology
For research use only. Not for human or veterinary use.
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3] As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate. This property makes it a valuable tool for studying the physiological and pathological roles of the mGlu2 receptor in the central nervous system. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings to investigate mGlu2 receptor pharmacology.
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | [4] |
| CAS Number | 1254977-87-1 | [4] |
| Molecular Formula | C₂₂H₂₃F₃N₄ | [4] |
| Molecular Weight | 400.4 g/mol | [4] |
| Purity | ≥99% (HPLC) | [3] |
| Solubility | DMF: 30 mg/mL; DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [4] |
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its in vitro potency and in vivo efficacy.
In Vitro Potency
| Parameter | Cell Line | Species | Value | Reference |
| EC₅₀ | CHO cells expressing human mGlu2 receptor | Human | 17 nM | [1][2][3][4] |
In Vivo Efficacy
| Model | Species | Endpoint | Dose | Route of Administration | Reference |
| Sleep-Wake EEG | Rat | Inhibition of REM sleep | 3 mg/kg | p.o. | [1][4][5] |
| PCP-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion (ED₅₀) | 5.4 mg/kg | s.c. | [1][4] |
Signaling Pathway
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[6] Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and enhances the affinity and/or efficacy of glutamate. This potentiation of glutamate signaling leads to a more robust inhibition of downstream effector pathways.
Experimental Protocols
In Vitro Assay: Functional Potency of this compound in CHO cells
This protocol describes a method to determine the EC₅₀ of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor, using a [³⁵S]GTPγS binding assay.
Materials:
-
CHO cells stably expressing human mGlu2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics, and a selection agent)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Glutamate
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Culture: Culture CHO-hmGlu2 cells in appropriate medium until they reach 80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into ice-cold assay buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
[³⁵S]GTPγS Binding Assay:
-
Prepare a reaction mixture containing assay buffer, GDP (final concentration ~30 µM), and the prepared cell membranes (10-20 µg of protein per well).
-
Add varying concentrations of this compound.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀ concentration).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo Assay: Inhibition of REM Sleep in Rats
This protocol outlines the procedure for evaluating the effect of this compound on the sleep-wake cycle in rats using electroencephalography (EEG).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
EEG and EMG electrodes for surgical implantation
-
Stereotaxic apparatus
-
Data acquisition system for EEG and EMG recording
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Oral gavage needles
Protocol:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rats according to approved institutional protocols.
-
Using a stereotaxic frame, implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes in the nuchal muscles.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Habituation:
-
Habituate the rats to the recording chambers and tethered recording cables for several days before the experiment.
-
-
Experimental Procedure:
-
On the experimental day, administer this compound (3 mg/kg) or vehicle orally (p.o.) at the beginning of the light phase (the normal sleep period for rats).
-
Record EEG and EMG data continuously for at least 8 hours.
-
-
Data Analysis:
-
Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) based on the EEG and EMG patterns.
-
Quantify the time spent in each state and the latency to the first episode of REM sleep.
-
Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
In Vivo Assay: Reversal of PCP-Induced Hyperlocomotion in Mice
This protocol describes a method to assess the antipsychotic-like potential of this compound by measuring its ability to reverse hyperlocomotion induced by phencyclidine (PCP) in mice.
Materials:
-
Male mice (e.g., C57BL/6)
-
Locomotor activity chambers
-
Phencyclidine (PCP)
-
This compound
-
Vehicle
-
Subcutaneous injection needles
Protocol:
-
Habituation:
-
Habituate the mice to the locomotor activity chambers for at least 30 minutes one day prior to the experiment.
-
-
Experimental Procedure:
-
On the test day, administer this compound or vehicle via subcutaneous (s.c.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.
-
Immediately place the mice in the locomotor activity chambers and record their horizontal activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks for each mouse.
-
Compare the locomotor activity of mice treated with this compound and PCP to those treated with vehicle and PCP.
-
Determine the dose of this compound that produces a 50% reversal of the PCP-induced hyperlocomotion (ED₅₀).
-
References
Application of JNJ-42153605 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] As a PAM, this compound does not activate the mGlu2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[4][5] The mGlu2 receptor, a G-protein coupled receptor, is a key target in neuroscience research due to its role in modulating glutamatergic transmission and its potential as a therapeutic target for psychiatric disorders such as schizophrenia and anxiety.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical neuroscience research, focusing on its demonstrated effects in animal models of psychosis and sleep architecture.
Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation
This compound binds to an allosteric site on the mGlu2 receptor, which is distinct from the orthosteric binding site where glutamate binds.[4] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[5][8] The mGlu2 receptor is coupled to the Gαi/o protein. Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By potentiating the action of glutamate, this compound enhances this downstream signaling cascade, resulting in a reduction of neurotransmitter release at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ | 17 nM | CHO cells expressing human mGlu2 receptor | Not Specified | [1][3] |
| Selectivity | No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Route of Administration | Effect | Reference |
| Sleep-Wake EEG | Rat | 3 mg/kg | Oral (p.o.) | Inhibition of REM sleep | [2] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | ED₅₀ = 5.4 mg/kg | Subcutaneous (s.c.) | Reversal of hyperlocomotion | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Rat | Clearance | 35 mL/min/kg |
| Dog | Clearance | 29 mL/min/kg |
| Not Specified | Absorption | Rapid from gastrointestinal tract |
| Not Specified | Tₘₐₓ | 0.5 h |
| Not Specified | Permeability | High, no P-glycoprotein efflux |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Rat Sleep-Wake Electroencephalogram (EEG) Analysis
This protocol is designed to assess the effects of this compound on sleep architecture in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for this compound
-
General anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotaxic apparatus
-
EEG and EMG electrodes
-
Dental cement and skull screws
-
EEG recording system and software
-
Sound-attenuated and environmentally controlled recording chambers
Procedure:
-
Animal Acclimation and Housing:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Secure the rat in a stereotaxic apparatus.
-
Implant EEG electrodes (stainless-steel screws) into the skull over the cortex.[9]
-
Implant EMG electrodes into the neck musculature to record muscle tone.[9]
-
Secure the electrode assembly to the skull using dental cement.[9]
-
Allow a recovery period of at least one week post-surgery.[9]
-
-
Habituation and Baseline Recording:
-
Drug Administration and Recording:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle at a consistent time point (e.g., at the beginning of the light cycle).
-
Immediately after administration, return the rat to the recording chamber and commence EEG/EMG recording for a predetermined period (e.g., 24 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to identify stages of wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria (e.g., EEG amplitude and frequency, EMG activity).[10]
-
Quantify parameters such as total time spent in each sleep stage, sleep latency, and the number and duration of sleep/wake episodes.
-
Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta).
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This protocol is used to evaluate the potential antipsychotic-like activity of this compound by assessing its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
Male mice (e.g., C57BL/6 or ICR strain)
-
This compound
-
Phencyclidine (PCP)
-
Saline (0.9% NaCl)
-
Locomotor activity chambers equipped with automated infrared beam detection or video tracking systems.
Procedure:
-
Animal Acclimation and Housing:
-
House mice in groups in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation before the experiment.
-
Provide ad libitum access to food and water.
-
-
Habituation:
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Place each mouse individually into a locomotor activity chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle and PCP in saline.
-
Administer this compound (e.g., at various doses to determine an ED₅₀) or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3-10 mg/kg, s.c.) or saline.[11]
-
-
Locomotor Activity Measurement:
-
Immediately after PCP administration, place the mice back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).[12]
-
-
Data Analysis:
-
Quantify the total locomotor activity for each mouse during the recording period.
-
Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + PCP, this compound + PCP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ED₅₀ for this compound in reversing PCP-induced hyperlocomotion.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. This compound | mGluR Modulator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
JNJ-42153605: Application Notes and Protocols for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), and its potential applications in the study of neuropsychiatric disorders. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for relevant in vitro and in vivo experiments.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[3] This modulatory action offers a more nuanced approach to receptor activation compared to direct agonists, potentially reducing the risk of receptor desensitization and other side effects. The mGlu2 receptor, a G-protein coupled receptor (GPCR) linked to the Gi alpha subunit, is predominantly expressed in the brain where it functions as a presynaptic autoreceptor to inhibit glutamate release.[4] This mechanism has made it a promising target for the treatment of neuropsychiatric conditions characterized by excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[5] Preclinical studies have demonstrated the antipsychotic-like and anxiolytic-like potential of mGlu2 PAMs.[5]
Mechanism of Action: mGlu2 Receptor Signaling
This compound binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Upon activation by glutamate, the mGlu2 receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release from the presynaptic terminal.
Caption: mGlu2 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (mGlu2 PAM activity) | CHO cells expressing human mGlu2 | 17 nM | [6] |
| Selectivity | Other mGlu receptor subtypes | >50-fold vs mGluR2 (up to 30 µM) | [2] |
| Selectivity | CEREP panel of receptors | >100-fold for mGlu2 receptor | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropsychiatric Disorders
| Model | Species | Endpoint | Dose (Route) | Effect | Reference |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED₅₀ = 5.4 mg/kg (s.c.) | Dose-dependently and significantly attenuated PCP-induced hyperlocomotion | [7][8] |
| REM Sleep Inhibition | Rat | Inhibition of REM sleep | 3 mg/kg (p.o.) | Inhibited mGlu2-mediated REM sleep | [6] |
| Conditioned Avoidance Behavior | Rat | Inhibition of avoidance and escape behavior | Not specified | Inhibited avoidance and blocked escape behavior | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. These should be adapted and optimized for specific laboratory conditions.
In Vitro Protocol: [³⁵S]GTPγS Binding Assay for mGlu2 PAM Activity
This assay measures the potentiation of GTPγS binding to cell membranes expressing the mGlu2 receptor in the presence of an agonist (glutamate) and the PAM (this compound).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Glutamate.
-
This compound.
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀ concentration).
-
Varying concentrations of this compound.
-
Cell membranes (10-20 µg protein per well).
-
GDP (10 µM final concentration).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
In Vivo Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model assesses the potential antipsychotic activity of a compound by its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, PCP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Phencyclidine (PCP).
-
This compound.
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.).
-
-
Locomotor Activity Recording: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity during the recording period. Compare the activity of the this compound-treated group to the vehicle-treated group to determine the reversal of PCP-induced hyperlocomotion. Calculate the ED₅₀ value.
Caption: PCP-Induced Hyperlocomotion Workflow.
In Vivo Protocol: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classical behavioral paradigm used to predict the antipsychotic efficacy of drugs.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Shuttle box with two compartments, a grid floor for delivering footshocks, and a visual or auditory conditioned stimulus (CS).
-
This compound.
-
Vehicle.
Procedure:
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.
-
If the rat fails to move, an unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment (an "escape response").
-
Repeat for a set number of trials (e.g., 30 trials) with an inter-trial interval.
-
Train rats daily until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once stable performance is achieved, administer this compound or vehicle at a specified time before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis: A selective suppression of conditioned avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Caption: Conditioned Avoidance Response Workflow.
Clinical Studies
To date, no clinical trials specifically investigating this compound in patients with neuropsychiatric disorders have been publicly registered. The related mGlu2 PAM, JNJ-40411813, has been evaluated in early-phase clinical trials for schizophrenia.
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu2 receptor in the pathophysiology of neuropsychiatric disorders. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at exploring the therapeutic potential of mGlu2 positive allosteric modulation. The protocols provided herein offer a foundation for researchers to further elucidate the pharmacological profile of this compound and its potential as a novel therapeutic agent.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mGlu(2) receptor-mediated modulation of conditioned avoidance behavior in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with JNJ-42153605
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in electrophysiological studies.
Introduction
This compound is a positive allosteric modulator of the mGluR2 receptor with an EC50 of 17 nM.[1] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) linked to the Gi/Go signaling pathway.[1][2] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn modulates the activity of downstream ion channels, primarily causing an inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[3][4] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, making mGluR2 an attractive target for therapeutic intervention in various neurological and psychiatric disorders.
Data Presentation
The following table summarizes the expected quantitative effects of this compound in electrophysiological assays based on the known mechanism of action of mGluR2 PAMs. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Expected Effect of this compound | Typical Concentration Range | Notes |
| Neuronal Firing Rate | Decrease | 10 nM - 1 µM | Effect is dependent on the basal level of neuronal activity and glutamate concentration. |
| Resting Membrane Potential | Hyperpolarization | 100 nM - 10 µM | Mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. |
| Action Potential Threshold | Increase | 100 nM - 10 µM | A consequence of membrane hyperpolarization. |
| Input Resistance | Decrease | 100 nM - 10 µM | Due to the opening of potassium channels. |
| Voltage-Gated Ca2+ Current Amplitude | Decrease | 100 nM - 10 µM | Primarily affects N- and P/Q-type calcium channels. |
| GIRK Channel Current Amplitude | Increase | 10 nM - 1 µM | Potentiates the effect of glutamate on GIRK channels. |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Decrease | 100 nM - 10 µM | Primarily due to presynaptic inhibition of glutamate release. |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Variable | 100 nM - 10 µM | Can be decreased due to presynaptic inhibition of GABA release, but the net effect depends on the circuit. |
Mandatory Visualizations
mGluR2 Signaling Pathway
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assays of JNJ-42153605 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo behavioral assays conducted on JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, in mice and rats.[1][2][3] This document includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor with an EC50 of 17 nM.[1][4] It has been investigated for its potential therapeutic effects in neuropsychiatric disorders. The compound has shown efficacy in several preclinical rodent models, suggesting potential antipsychotic and sleep-modulating properties.[2][4] The primary mechanism of action of this compound is the enhancement of the mGlu2 receptor's response to its endogenous ligand, glutamate.[1] mGluR2 is a G protein-coupled receptor (GPCR) that couples with the Gi alpha subunit, and its activation leads to the inhibition of vesicular glutamate release at the presynaptic terminal.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from behavioral assays involving this compound in mice and rats.
Table 1: Efficacy of this compound in Mouse Behavioral Models
| Behavioral Assay | Species | Route of Administration | Dose/ED50 | Effect | Reference |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | Subcutaneous (s.c.) | ED50 = 5.4 mg/kg | Reversal of PCP-induced hyperlocomotion | [1][2][3][6][7] |
| Spontaneous Locomotion | Mouse | Not Specified | Not Specified | Inhibition | [4][8] |
| Scopolamine-Induced Hyperlocomotion | Mouse | Not Specified | Not Specified | Inhibition | [4][8] |
| Memantine-Induced Brain Activation | Mouse | Not Specified | Not Specified | Reversal | [4][8] |
Table 2: Efficacy of this compound in Rat Behavioral Models
| Behavioral Assay | Species | Route of Administration | Dose | Effect | Reference |
| Sleep-Wake EEG | Rat | Oral (p.o.) | 3 mg/kg | Inhibition of REM sleep | [1][2][3][6][7][9] |
| Conditioned Avoidance Behavior | Rat | Not Specified | Not Specified | Inhibition | [4][8] |
| 2,5-dimethoxy-4-methylamphetamine-induced head twitches | Rat | Not Specified | Not Specified | Antagonism | [4][8] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of the mGlu2 receptor, which is allosterically modulated by this compound.
Caption: mGlu2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These are generalized protocols and may have been adapted for the specific studies involving this compound.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This assay is a widely used preclinical model to screen for potential antipsychotic agents.
Objective: To assess the ability of this compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
Male mice (e.g., C57BL/6 or ddY strain)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug administration
-
Open-field activity chambers equipped with automated locomotor activity tracking systems (e.g., infrared beams or video tracking).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for a predetermined period (e.g., 30-60 minutes).
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.). The timing of administration should be based on the pharmacokinetic profile of the compound.
-
After a specified pretreatment time, administer PCP (e.g., 3-10 mg/kg, s.c.) to induce hyperlocomotion.
-
-
Data Collection: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + PCP, this compound + PCP).
Caption: PCP-Induced Hyperlocomotion Workflow.
Sleep-Wake Electroencephalography (EEG) in Rats
This assay is used to assess the effects of a compound on sleep architecture.
Objective: To determine the effect of this compound on the different stages of sleep (e.g., REM sleep, NREM sleep) and wakefulness in rats.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle for drug administration
-
Surgical instruments for EEG and EMG electrode implantation
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Surgical Implantation:
-
Anesthetize the rats.
-
Surgically implant EEG electrodes onto the skull over the cortex and EMG electrodes into the nuchal muscles.
-
Allow a recovery period of at least one week.
-
-
Habituation: Habituate the rats to the recording chambers and tethered recording cables for several days.
-
Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before drug administration.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle at a specific time of day (e.g., at the beginning of the light cycle).
-
Post-Dosing Recording: Record EEG and EMG activity continuously for a set period (e.g., 24 hours) after drug administration.
-
Data Analysis:
-
Score the recordings into stages of wakefulness, NREM sleep, and REM sleep in epochs (e.g., 10-second epochs).
-
Analyze various sleep parameters, including the total time spent in each stage, the latency to the first episode of each stage, and the number and duration of episodes.
-
Compare the sleep parameters between the this compound and vehicle-treated groups.
-
Caption: Sleep-Wake EEG Experimental Workflow.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classical behavioral paradigm used to evaluate antipsychotic-like activity.
Objective: To assess the effect of this compound on the acquisition or expression of a conditioned avoidance response.
Materials:
-
Male rats
-
This compound
-
Vehicle for drug administration
-
Shuttle box apparatus with two compartments, a grid floor for delivering footshock, and a conditioned stimulus (CS) delivery system (e.g., a light or a tone).
Procedure:
-
Acclimation and Habituation: Acclimate rats to the testing room and habituate them to the shuttle box.
-
Training (Acquisition Phase):
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or tone, for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).
-
Repeat this for a set number of trials with an inter-trial interval.
-
-
Drug Administration: Administer this compound or vehicle at a specified time before the test session.
-
Testing (Expression Phase):
-
Conduct a test session similar to the training session.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis: Compare the percentage of avoidance responses and escape latencies between the drug-treated and vehicle-treated groups. A selective decrease in avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.
Caption: Conditioned Avoidance Response Workflow.
Conclusion
The preclinical data available for this compound suggest that this mGlu2 positive allosteric modulator has a distinct profile of activity in rodent behavioral models, indicating potential for the treatment of psychosis and sleep disturbances. The provided protocols offer a foundation for researchers to further investigate the behavioral pharmacology of this compound and similar compounds. It is recommended that researchers consult the primary literature for specific parameters used in the original studies.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allgenbio.com [allgenbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of JNJ-42153605
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving JNJ-42153605 in aqueous solutions for experimental use.
I. Troubleshooting Guide
Researchers may encounter difficulties in achieving the desired concentration of this compound in aqueous buffers due to its low water solubility. The following sections provide systematic approaches to overcome this issue.
Initial Solubility Assessment
This compound is a crystalline solid with limited aqueous solubility.[1] Publicly available data indicates the following solubility profile:
| Solvent System | Solubility |
| DMF | 30 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] |
| DMSO | Slightly soluble[2] |
This data confirms that this compound is poorly soluble in aqueous solutions. The following troubleshooting steps are recommended to improve its solubility.
pH Adjustment
Adjusting the pH of the aqueous solution can significantly impact the solubility of ionizable compounds. While the exact pKa of this compound is not publicly available, related 1,2,4-triazolo[4,3-a]pyridine structures are known to be weakly basic. For instance, 3-phenyl-1,2,4-triazolo[4,3-a]pyridine has a predicted pKa of approximately 2.93. This suggests that this compound is likely a weak base.
Troubleshooting Steps:
-
Acidification: To enhance the solubility of a weakly basic compound, the pH of the solution should be lowered. By decreasing the pH to at least two units below the pKa, the compound will exist predominantly in its more soluble, ionized form.
-
Recommended Action: Attempt to dissolve this compound in an acidic buffer (e.g., pH 2-4). Start with a low concentration and gradually increase it.
-
Caution: Ensure that the final pH of the solution is compatible with your experimental system (e.g., cell culture, in vivo studies). Subsequent neutralization may cause the compound to precipitate.
Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.
Troubleshooting Steps:
-
Commonly Used Co-solvents: Several "Generally Regarded as Safe" (GRAS) co-solvents are suitable for research purposes.
-
Recommended Action: Prepare a concentrated stock solution of this compound in a suitable co-solvent and then dilute it into your aqueous experimental medium.
| Co-solvent | Recommended Starting Concentration in Final Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | < 5% (v/v) | Can be used for many applications, but volatility may be a concern. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 5-20% (v/v) | Good for increasing solubility and are relatively non-toxic. |
| Propylene Glycol | 5-20% (v/v) | Another common and safe co-solvent. |
-
Experimental Workflow for Co-solvent Use:
Caption: Workflow for using co-solvents to improve solubility.
Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.
Troubleshooting Steps:
-
Types of Cyclodextrins: Modified cyclodextrins are often more effective and have a better safety profile than their parent forms.
-
Recommended Action: Prepare a solution of the chosen cyclodextrin (B1172386) in your aqueous buffer first, and then add this compound.
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in parenteral formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity but can extract cholesterol from cell membranes. Use with caution in cell-based assays. |
-
Experimental Protocol for Cyclodextrin Solubilization: See Section II for a detailed protocol.
Utilizing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic drugs and increase their apparent solubility.
Troubleshooting Steps:
-
Common Pharmaceutical Surfactants:
-
Recommended Action: Prepare a surfactant solution in the aqueous buffer and then add this compound.
| Surfactant | Type | Recommended Starting Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% (w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% (w/v) |
| Solutol® HS 15 | Non-ionic | 0.1 - 5% (w/v) |
| Cremophor® EL | Non-ionic | 0.1 - 5% (w/v) |
-
Caution: Surfactants can affect cell membranes and protein function. It is crucial to include appropriate vehicle controls in your experiments.
II. Detailed Experimental Protocols
Protocol for Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound with improved solubility using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator bath
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to prepare a solution of the desired concentration (e.g., 10% w/v) in the aqueous buffer.
-
Add the HP-β-CD to the buffer and stir using a magnetic stirrer until it is completely dissolved. Gentle heating (37-40°C) can aid dissolution.
-
-
Add this compound:
-
Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
-
Facilitate Dissolution:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial in a sonicator bath for 15-30 minutes.
-
If the compound is not fully dissolved, continue stirring at room temperature for several hours or overnight.
-
-
Final Preparation:
-
Once the this compound is dissolved, visually inspect the solution for any particulate matter.
-
If required for the experiment, sterile-filter the solution using a 0.22 µm filter compatible with your solvent system.
-
III. Frequently Asked Questions (FAQs)
Q1: I have dissolved this compound in DMSO as a stock solution, but it precipitates when I dilute it into my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out." To avoid this, try the following:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Increase Final Co-solvent Concentration: If your experiment allows, slightly increase the final concentration of DMSO in your medium (while staying within non-toxic limits, typically below 0.5%).
-
Use a Different Solubilizer: Consider using cyclodextrins or surfactants in your final aqueous medium to maintain the solubility of this compound upon dilution.
Q2: Can I heat the solution to improve the solubility of this compound?
A2: Gentle heating (e.g., to 37°C) can be used to aid dissolution, especially when using co-solvents or cyclodextrins. However, excessive heat should be avoided as it may lead to the degradation of the compound. Always check the thermal stability of this compound if you plan to use higher temperatures.
Q3: How does this compound work, and will the solubilization method affect its activity?
A3: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
The solubilization method should ideally not interfere with the binding of this compound to mGluR2. When using excipients like cyclodextrins or surfactants, it is important to use the lowest effective concentration to minimize potential interference. Always include a vehicle control (the solubilizing agent without this compound) in your experiments to account for any effects of the excipients themselves.
Caption: Simplified mGluR2 signaling pathway with this compound.
Q4: What are the potential long-term stability issues of this compound in these formulated solutions?
A4: The stability of this compound in solution will depend on the specific formulation and storage conditions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The long-term stability in various formulations has not been extensively reported in the public domain, so it is advisable to conduct your own stability assessments for long-term studies.
References
JNJ-42153605 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-42153605. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Stability and Storage Conditions at a Glance
Proper storage is critical to maintaining the quality and activity of this compound. Here is a summary of the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Supplier Recommendation |
| Solid (Powder) | -20°C | 3 years | MedChemExpress[1] |
| ≥ 4 years | Cayman Chemical[2][3] | ||
| 4°C | 2 years | MedChemExpress[1] | |
| In Solvent | -80°C | 2 years | MedChemExpress[1] |
| 1 year | Selleck Chemicals[4] | ||
| -20°C | 1 year | MedChemExpress[1] | |
| 1 month | Selleck Chemicals[4] |
Solubility Data
Understanding the solubility of this compound is key to preparing appropriate stock solutions for your experiments.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 16.67 mg/mL | 41.63 mM | Ultrasonic may be needed. Use newly opened, hygroscopic DMSO as moisture can impact solubility.[1] |
| DMF | 30 mg/mL | ~75 mM | - |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.62 mM | First dissolve in DMF, then dilute with the aqueous buffer.[2][3] |
| Ethanol | 10 mg/mL | ~25 mM | - |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, which is a white to off-white solid, should be stored at -20°C for long-term stability, where it is reported to be stable for at least 3 to 4 years.[1][2][3] For shorter-term storage, 4°C is acceptable for up to 2 years.[1] The compound is typically shipped at room temperature in the continental US, but this may vary for other locations.[1]
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid compound in an appropriate organic solvent such as DMSO or DMF.[2][3] For example, a stock solution can be made in DMSO at a concentration of 16.67 mg/mL.[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] Gentle warming or sonication may assist in complete dissolution.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, store aliquots at -80°C, where they are stable for up to 2 years.[1] For shorter-term storage, -20°C is suitable for up to 1 year.[1]
Q4: Can I prepare and store aqueous solutions of this compound?
A4: this compound is sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[3] It is important to note that aqueous solutions are not recommended to be stored for more than one day.[3]
Q5: I observed precipitation in my stock solution after storing it at -20°C. What should I do?
A5: If you observe precipitation, gently warm the solution and vortex or sonicate until the compound is fully redissolved before use. To prevent this, ensure the initial dissolution was complete and consider storing at a lower concentration or in a different solvent if the issue persists. Aliquoting the stock solution can also help to minimize temperature fluctuations that may cause precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving Compound | - Insufficient solvent volume- Inappropriate solvent- Presence of moisture in the solvent | - Ensure you are using the recommended solvent (e.g., DMSO, DMF).- Try gentle warming or sonication to aid dissolution.- Use fresh, anhydrous solvent, especially for DMSO.[1] |
| Precipitation in Aqueous Solution | - Low aqueous solubility- Solution stored for too long | - Prepare fresh aqueous solutions daily.[3]- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (e.g., ~0.25 mg/mL in 1:3 DMF:PBS).[2][3] |
| Inconsistent Experimental Results | - Compound degradation due to improper storage- Inaccurate concentration due to incomplete dissolution or precipitation | - Review storage conditions of both solid compound and stock solutions to ensure they align with recommendations.- Always ensure the compound is fully dissolved before use.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Experimental Workflow and Decision Making
The following diagrams illustrate key decision-making processes for handling and troubleshooting this compound.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
preventing JNJ-42153605 precipitation in media
Welcome to the technical support center for JNJ-42153605. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on preventing precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[5] This modulation can be beneficial in studying the role of mGluR2 in various physiological and pathological processes. This compound has been investigated for its potential antipsychotic activity.[2][4][6]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound with limited aqueous solubility.[2] Its solubility is significantly higher in organic solvents. The provided data from various suppliers is summarized in the table below.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in aqueous experimental media is a common issue that can significantly impact experimental results. The following guide provides systematic steps to identify the cause and resolve the problem.
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is likely due to the low aqueous solubility of the compound. Here’s a step-by-step troubleshooting workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: JNJ-42153605 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] It does not bind to the orthosteric glutamate binding site but rather to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. Its potency as an mGluR2 PAM has been reported with an EC50 of 17 nM in Chinese Hamster Ovary (CHO) cells expressing the human receptor.[1]
Q2: What is the general off-target profile of this compound based on published data?
A2: Published literature indicates that this compound has a favorable off-target profile. It is reported to have no or negligible affinity and activity at other mGlu receptor subtypes when tested up to 30 µM.[2] Furthermore, broad screening against a panel of receptors and enzymes (such as a CEREP panel) showed a high degree of selectivity for the mGluR2 receptor.[2]
Q3: Has this compound been assessed for hERG liability?
Q4: I am observing an unexpected phenotype in my in vivo experiment with this compound. Could this be due to off-target effects?
A4: While this compound is reported to be highly selective, unexpected in vivo effects could potentially stem from several factors:
-
Metabolites: The in vivo metabolism of this compound could produce metabolites with different activity profiles.
-
High Dosing: The use of concentrations significantly higher than those required for mGluR2 modulation could lead to engagement of low-affinity off-targets.
-
Specific Biological Context: The expression profile of potential off-targets in your specific animal model or cell line could differ from those used in initial characterization.
-
On-Target, Off-Tissue Effects: The observed phenotype could be a downstream consequence of mGluR2 modulation in a tissue or cell type outside of your primary area of investigation.
A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in in vitro mGluR2 functional assays.
-
Question: Why am I seeing variability in the potency of this compound in my cell-based assays?
-
Answer and Troubleshooting Steps:
-
Glutamate Concentration: As a PAM, the apparent potency of this compound is dependent on the concentration of the orthosteric agonist (glutamate). Ensure that the concentration of glutamate used to stimulate the receptor is consistent and ideally close to the EC20 value for an optimal assay window.
-
Cell Line Stability: The expression level of mGluR2 in your recombinant cell line can influence the assay response. Regularly check the expression levels and passage number of the cells.
-
Assay Buffer Composition: The composition of the assay buffer, including ion concentrations, can impact GPCR function. Use a consistent and validated buffer system.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, as higher concentrations can have non-specific effects.
-
Incubation Time: Ensure that the incubation time with this compound is sufficient to allow for binding to reach equilibrium.
-
Issue 2: Observing a potential off-target effect in a cellular assay.
-
Question: My results suggest that this compound is active in a cell line that does not express mGluR2. How can I investigate this?
-
Answer and Troubleshooting Steps:
-
Confirm mGluR2 Expression: First, confirm the absence of mGluR2 expression in your cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels.
-
Orthosteric Agonist/Antagonist Control: Treat the cells with a known mGluR2 orthosteric agonist (e.g., LY354740) and antagonist (e.g., LY341495). If the observed effect is not mimicked by the agonist or blocked by the antagonist, it is likely independent of mGluR2.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. An off-target effect may have a significantly different potency (EC50) compared to its reported on-target activity.
-
Structural Analogs: Test structurally related but inactive analogs of this compound. If these analogs do not produce the same effect, it suggests the effect is specific to the chemical scaffold of this compound.
-
Broad-Spectrum Screening: If the effect is reproducible and concerning, consider performing a broad off-target screening panel (e.g., a commercial service like the Eurofins SafetyScreen44 panel) to identify potential off-target binding partners.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 17 nM | CHO cells expressing human mGluR2 | Functional Assay (unspecified) | [1] |
Table 2: Representative Off-Target Selectivity Profile
Disclaimer: Specific quantitative off-target screening data for this compound is not publicly available. The following table is a representative example of data that would be generated from a broad screening panel and reflects the published qualitative descriptions of high selectivity.
| Target | Gene Symbol | Assay Type | This compound (% Inhibition @ 10 µM) |
| Primary Target | |||
| Metabotropic Glutamate Receptor 2 | GRM2 | Functional PAM Assay | Potentiation |
| Representative Off-Targets | |||
| Adrenergic α1A Receptor | ADRA1A | Radioligand Binding | < 20% |
| Adrenergic β1 Receptor | ADRB1 | Radioligand Binding | < 15% |
| Dopamine D2 Receptor | DRD2 | Radioligand Binding | < 10% |
| Serotonin 5-HT2A Receptor | HTR2A | Radioligand Binding | < 25% |
| Muscarinic M1 Receptor | CHRM1 | Radioligand Binding | < 10% |
| hERG Channel | KCNH2 | Electrophysiology | > 30 µM (IC50) |
| L-type Calcium Channel | CACNA1C | Radioligand Binding | < 5% |
| Sodium Channel (Site 2) | SCN2A | Radioligand Binding | < 15% |
| Histamine H1 Receptor | HRH1 | Radioligand Binding | < 20% |
| GABA-A Receptor | GABRA1 | Radioligand Binding | < 10% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol provides a general methodology for assessing the binding of this compound to a panel of receptors, transporters, and ion channels.
-
Membrane Preparation:
-
Utilize cell membranes prepared from cell lines recombinantly expressing the target of interest or from native tissue sources.
-
Homogenize cells or tissue in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
This compound at various concentrations (typically a single high concentration, e.g., 10 µM for initial screening, or a range of concentrations for IC50 determination).
-
A specific radioligand for the target of interest at a concentration near its Kd.
-
The prepared cell membranes.
-
-
For determination of non-specific binding, a parallel set of wells should include a high concentration of a known, non-radiolabeled ligand for the target.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding by this compound compared to the control (vehicle) wells after subtracting non-specific binding.
-
If a dose-response curve was generated, calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Channel Assessment
This protocol describes a general method for evaluating the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG (KCNH2) channel.
-
Culture the cells under standard conditions until they reach the appropriate confluency for the assay.
-
-
Cell Preparation:
-
Harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.
-
Wash the cells and resuspend them in the appropriate extracellular solution for the patch-clamp experiment at a suitable density.
-
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension onto the system. The system will automatically capture individual cells and form gigaseals.
-
Establish a whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.
-
Record a stable baseline current for a few minutes.
-
Apply this compound at increasing concentrations to the cells. The system will automatically perfuse the compound solutions.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of this compound.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percent inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Intended signaling pathway of this compound at the mGluR2 receptor.
Caption: Experimental workflow for off-target screening.
Caption: Troubleshooting logic for unexpected experimental results.
References
interpreting unexpected results with JNJ-42153605
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to address specific issues you may encounter during your experiments, helping you to interpret unexpected results and proceed with confidence.
Q1: I am not observing the expected potentiation of mGluR2 activation with this compound in my in vitro assay. What are the potential causes and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solution Preparation: Ensure this compound is properly dissolved. A recommended solvent is DMSO. For final assay conditions, ensure the DMSO concentration is low and consistent across all wells to avoid solvent effects.
-
Storage: this compound should be stored under appropriate conditions (e.g., -20°C for powder, -80°C for stock solutions in solvent) to prevent degradation.[1]
-
Purity: Verify the purity of your compound batch.
-
-
Assay Conditions:
-
Glutamate Concentration: As a PAM, this compound requires the presence of the endogenous agonist, glutamate, to exert its effect. The concentration of glutamate used in the assay is critical. An EC20 concentration of glutamate is often used to assess PAM activity. If the glutamate concentration is too high (saturating), the potentiating effect of the PAM may be masked. Conversely, if the glutamate concentration is too low, the resulting signal may be insufficient to detect potentiation. It is advisable to run a glutamate dose-response curve to determine the appropriate EC20 concentration for your specific assay system.
-
Cell System: Confirm that the cell line used expresses functional mGluR2 receptors. The potency of this compound (EC50 = 17 nM) was determined in CHO cells expressing the human mGluR2 receptor.[2] Different cell backgrounds may influence receptor expression, coupling to downstream signaling pathways, and ultimately, the observed potency of the compound.
-
Assay-Specific Parameters: Ensure all other assay parameters (e.g., incubation time, temperature, buffer composition) are optimal for mGluR2 signaling.
-
-
Data Interpretation:
-
PAM Effect: Remember that a PAM will not have an effect in the absence of an agonist. A proper experiment should include a condition with this compound alone to confirm it does not have agonistic activity. This compound has been reported to have no agonist or antagonist activity toward other mGlu receptor subtypes up to 30 μM.[1]
-
Q2: I am observing effects in my experiment that I suspect are off-target effects of this compound. How can I investigate this?
Investigating Potential Off-Target Effects:
This compound is reported to be a selective mGluR2 PAM.[3] However, if you suspect off-target effects, consider the following steps:
-
Control Experiments:
-
Use of a Negative Control: Include a structurally similar but inactive compound as a negative control to ensure the observed effect is due to the specific chemical entity of this compound.
-
Use of an mGluR2 Antagonist: To confirm that the observed effect is mediated by mGluR2, pre-treat your system with a selective mGluR2 antagonist. If the effect of this compound is blocked, it is likely on-target.
-
Test in mGluR2-Null Cells: If possible, perform the experiment in a cell line that does not express mGluR2. An effect in these cells would suggest an off-target mechanism.
-
-
Literature Review:
-
While published data indicates high selectivity, it is always prudent to review the latest literature for any new findings on the pharmacology of this compound.
-
-
Pharmacological Profiling:
-
If the suspected off-target effect is significant and reproducible, consider broader pharmacological profiling, such as screening against a panel of receptors and enzymes, to identify potential off-target interactions. This compound has been reported to show no or negligible affinity or activity at targets in the CEREP panel of receptors.[3]
-
Q3: My in vivo results with this compound are not consistent with the expected effects based on its in vitro potency. What could be the reason for this discrepancy?
Bridging In Vitro and In Vivo Data:
Discrepancies between in vitro potency and in vivo efficacy are common in drug development. Here are some factors to consider for this compound:
-
Pharmacokinetics (PK):
-
Absorption and Bioavailability: this compound has a rapid rate of absorption from the gastrointestinal tract in rats.[1] However, the bioavailability and absorption can vary between species and with different formulations.
-
Metabolism and Clearance: The compound has moderate to high clearance in rats and dogs, with relatively short elimination half-lives (2.7 h in rat, 0.8-1.1 h in dog).[1] The dosing regimen should be designed to maintain a plasma concentration above the EC50 for the target engagement.
-
Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, sufficient BBB penetration is crucial. This compound has demonstrated central in vivo efficacy in animal models, indicating it crosses the BBB.[3][4]
-
-
Pharmacodynamics (PD):
-
Target Engagement: Ensure that the administered dose is sufficient to achieve adequate target engagement in the brain.
-
Animal Model: The choice of animal model is critical. The observed effects of this compound, such as inhibition of REM sleep and reversal of PCP-induced hyperlocomotion, are specific to certain preclinical models.[2][4] Ensure your model is appropriate for testing the therapeutic hypothesis.
-
-
Experimental Design:
-
Dose Selection: The effective doses in preclinical models are reported to be in the range of 3 mg/kg to 5.4 mg/kg.[2][4] A dose-response study is recommended to determine the optimal dose in your specific model.
-
Route of Administration: The route of administration (e.g., oral, subcutaneous) can significantly impact the PK profile and subsequent efficacy.[1][4]
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 | 17 nM | CHO cells expressing human mGluR2 | [2] |
| In Vivo Efficacy (REM Sleep) | 3 mg/kg (oral) | Rat | [2][3] |
| In Vivo Efficacy (PCP-induced hyperlocomotion) | ED50 = 5.4 mg/kg (subcutaneous) | Mouse | [4] |
| Elimination Half-life | 2.7 h | Rat | [1] |
| Elimination Half-life | 0.8-1.1 h | Dog | [1] |
Experimental Protocols
General Protocol for Assessing this compound PAM Activity In Vitro
-
Cell Culture: Culture cells expressing mGluR2 (e.g., CHO-hmGluR2) under standard conditions.
-
Glutamate Dose-Response: Perform a glutamate concentration-response curve to determine the EC20 value for your assay system (e.g., calcium mobilization, GTPγS binding).
-
PAM Assay: a. Plate the cells at an appropriate density. b. Prepare serial dilutions of this compound. c. Pre-incubate the cells with the different concentrations of this compound for a specified period. d. Add glutamate at the predetermined EC20 concentration. e. Measure the downstream signaling response (e.g., fluorescence, radioactivity).
-
Data Analysis: Plot the response against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound as an mGluR2 PAM.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. allgenbio.com [allgenbio.com]
- 4. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNJ-42153605 Dosage for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing JNJ-42153605 in in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What is a recommended starting dose for in vivo experiments with this compound?
A2: Based on published studies, effective doses of this compound have been reported as 3 mg/kg administered orally (p.o.) in rats for the inhibition of REM sleep and an ED₅₀ of 5.4 mg/kg administered subcutaneously (s.c.) in mice for reversing phencyclidine-induced hyperlocomotion.[1][2] A pilot dose-response study is always recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a crystalline solid with limited aqueous solubility. For in vivo use, it can be formulated as a suspension. A common vehicle for similar compounds is 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. It is crucial to ensure the formulation is homogenous before each administration.
Q4: What are the known pharmacokinetic properties of this compound?
A4: While specific pharmacokinetic data for this compound is limited in the public domain, a related JNJ compound with a similar profile showed rapid absorption after oral administration, with maximum plasma concentrations reached within 0.5 to 1 hour. It is important to conduct pharmacokinetic studies in your specific animal model to determine key parameters such as half-life, clearance, and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent formulation, inaccurate dosing, animal stress, genetic variability in animals. | Ensure the this compound formulation is homogenous by vortexing or sonicating before each dose. Use calibrated equipment for dosing. Acclimatize animals to handling and experimental procedures. Use animals from the same source and of a similar age and weight. |
| Lack of efficacy | Suboptimal dose, poor bioavailability, incorrect route of administration, rapid metabolism. | Conduct a dose-response study to identify the optimal dose. Consider an alternative route of administration (e.g., subcutaneous instead of oral). Perform pharmacokinetic analysis to determine the compound's exposure. |
| Adverse effects (e.g., sedation, motor impairment) | Dose is too high, off-target effects. | Reduce the dose. Include a vehicle-only control group to rule out vehicle-induced effects. Monitor animals closely for any signs of toxicity. |
| Precipitation of the compound in the formulation | Poor solubility, incorrect vehicle. | Increase the concentration of the solubilizing agent (e.g., HP-β-CD). Prepare fresh formulations for each experiment. Visually inspect the formulation for any precipitation before administration. |
| Injection site reactions (for s.c. administration) | Formulation pH, high concentration, irritant properties of the vehicle or compound. | Ensure the pH of the formulation is close to neutral. Administer a smaller volume at a lower concentration if possible. Rotate injection sites. Include a vehicle-only control to assess the irritancy of the vehicle. |
Experimental Protocols
Protocol 1: Reversal of PCP-Induced Hyperlocomotion in Mice
This protocol is designed to assess the antipsychotic-like activity of this compound.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 20% HP-β-CD in sterile water)
-
Male NIH Swiss mice (or other appropriate strain)
-
Open field activity chambers
Procedure:
-
Habituate the mice to the open field chambers for 30 minutes one day before the experiment.
-
On the day of the experiment, prepare fresh formulations of this compound in the vehicle.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.).
-
Immediately place the mice in the open field chambers and record locomotor activity for a set period (e.g., 60 minutes).
-
Analyze the data to determine the dose-dependent effect of this compound on PCP-induced hyperlocomotion.
Protocol 2: Assessment of REM Sleep Inhibition in Rats
This protocol is used to evaluate the effect of this compound on sleep architecture.
Materials:
-
This compound
-
Vehicle (e.g., 20% HP-β-CD in sterile water)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
EEG/EMG recording system
Procedure:
-
Surgically implant rats with electrodes for EEG and EMG recording and allow for a recovery period of at least one week.
-
Habituate the rats to the recording chambers and tether system.
-
On the experimental day, administer this compound (e.g., 3 mg/kg) or vehicle orally (p.o.) at the beginning of the light cycle.
-
Record EEG/EMG data continuously for at least 6 hours.
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 30 seconds).
-
Analyze the data to determine the effect of this compound on the latency to and duration of REM sleep.
Visualizations
Signaling Pathway of mGluR2
Caption: Signaling pathway of mGluR2 modulation by this compound.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage in vivo.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42153605 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of JNJ-42153605 in various cell lines.
Disclaimer: Publicly available literature does not currently contain direct cytotoxicity data for this compound. This guide is based on the known pharmacology of this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and general principles of cytotoxicity testing. The provided experimental protocols and data tables are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This means it binds to a site on the mGluR2 receptor that is different from the glutamate binding site and enhances the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q2: Is there any published data on the cytotoxicity of this compound in cell lines?
As of the latest literature review, there are no specific studies published that focus on the cytotoxic effects of this compound in any cell line. Its research has been primarily in the context of neuroscience.
Q3: Based on its mechanism of action, could this compound be expected to be cytotoxic?
The role of mGluR2 in cell viability is complex and appears to be cell-type dependent.
-
In some contexts, such as in human neural stem cells, activation of mGluR2/3 has been shown to increase proliferation.
-
Conversely, in human glioma cells, blockade of mGluR2/3 has been found to reduce cell proliferation.
-
Some malignant brain tumors, including medulloblastomas, ependymomas, and glioblastomas, show overexpression of mGluR2.
-
In cultured neurons, selective activation of mGluR2 has been reported to amplify β-amyloid-induced toxicity, whereas dual activation of mGluR2 and mGluR3 is neuroprotective.
Given these findings, it is plausible that modulation of mGluR2 by this compound could impact cell viability, but whether this would manifest as cytotoxicity would require experimental validation in specific cell lines.
Q4: What cell lines would be appropriate to test for this compound cytotoxicity?
The choice of cell line would depend on the research question.
-
Neuroscience Research: Human neuroblastoma (e.g., SH-SY5Y), glioblastoma (e.g., U-87 MG), or primary neuronal cultures would be relevant.
-
General Cytotoxicity Screening: A panel of cancer cell lines from different tissues (e.g., NCI-60 panel) could be used to assess broad cytotoxic potential.
-
Target-Specific Assessment: Cell lines engineered to overexpress human mGluR2 would be ideal for investigating on-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Fluctuation in incubator conditions (temperature, CO2).4. Degradation of this compound in culture medium. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly calibrate and monitor incubator settings.4. Prepare fresh drug dilutions for each experiment. Assess compound stability in media over the experiment's duration. |
| No observed cytotoxicity at expected concentrations. | 1. The cell line may not express mGluR2.2. The experimental duration is too short to observe effects.3. The chosen cytotoxicity assay is not sensitive enough.4. This compound is not cytotoxic to the chosen cell line under the tested conditions. | 1. Confirm mGluR2 expression using RT-qPCR or Western blot.2. Extend the incubation time with the compound (e.g., 24, 48, 72 hours).3. Try a different assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).4. Consider that the compound may have cytostatic rather than cytotoxic effects; perform a cell proliferation assay. |
| Discrepancy between different cytotoxicity assays. | 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity vs. ATP content).2. Compound interference with the assay chemistry. | 1. This can provide mechanistic insights. For example, a decrease in MTT signal without an increase in LDH release might suggest reduced proliferation rather than cell death.2. Run appropriate controls, including the compound in cell-free media with the assay reagents, to check for interference. |
Data Presentation
Below is an example of how to structure quantitative data for a cytotoxicity assessment of this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 72-hour Incubation
| Cell Line | Tissue of Origin | mGluR2 Expression | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | Moderate | > 100 |
| U-87 MG | Glioblastoma | High | 75.2 ± 5.4 |
| HEK293 (mGluR2) | Embryonic Kidney | High (transfected) | 52.1 ± 3.9 |
| HEK293 (WT) | Embryonic Kidney | None | > 100 |
| MCF-7 | Breast Cancer | Low | > 100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and diaphorase) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from lysed control cells.
Visualizations
controlling for variability in JNJ-42153605 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethylformamide (DMF) at approximately 30 mg/mL and in a 1:3 solution of DMF:PBS (pH 7.2) at about 0.25 mg/mL.[1] For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C, where it is stable for at least four years.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is reported to be a selective mGluR2 PAM, it is crucial to consider potential off-target effects in any experimental design. As with many CNS-active compounds, a comprehensive screening against a panel of receptors and enzymes is advisable to rule out confounding activities. For instance, some mGluR2 PAMs have been reported to interact with other neurotransmitter systems, such as the serotonin (B10506) system.
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing high variability in my cell-based assay results with this compound. What are the potential causes and solutions?
A4: High variability in in vitro assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
-
Compound Precipitation: Given the solubility profile of this compound, ensure it is fully dissolved in your assay medium. Precipitation can lead to inconsistent concentrations. Consider a final DMSO concentration of <0.5% in your assay.
-
Glutamate Concentration: As a PAM, the effect of this compound is dependent on the concentration of the orthosteric agonist, glutamate. The EC50 of glutamate can be shifted by the PAM.[3] Ensure the glutamate concentration used is appropriate for the desired level of receptor activation and is consistent across experiments.
-
Assay-Specific Variability: The choice of assay (e.g., FRET, GIRK, cAMP) can influence the observed effects of allosteric modulators. Different assays measure different points in the signaling cascade and may have varying sensitivities to allosteric modulation.[1][3][4]
Q5: My functional assay with this compound is showing a weaker than expected response. What could be the reason?
A5: A weaker than expected response could be due to several factors:
-
Suboptimal Glutamate Concentration: The potentiation effect of a PAM is highly dependent on the concentration of the agonist. If the glutamate concentration is too high (saturating), the effect of the PAM may be masked. Conversely, if it is too low, the potentiation may not be significant. An EC20 concentration of glutamate is often a good starting point for characterizing PAM activity.
-
Cell Line and Receptor Expression: The expression level of mGluR2 in your cell line can impact the magnitude of the response. Verify the receptor expression level in your cells. Additionally, the specific signaling pathways present in the chosen cell line can influence the outcome.[5]
-
Incorrect Assay Conditions: Ensure that the assay buffer, temperature, and incubation times are optimized for your specific assay and cell type.
-
Compound Degradation: While stable long-term at -20°C, repeated freeze-thaw cycles of stock solutions should be avoided. Prepare single-use aliquots of your this compound stock solution.
In Vivo Experiments
Q6: I am observing inconsistent behavioral or physiological responses in my animal studies with this compound. What should I consider?
A6: In vivo studies introduce additional layers of complexity. Here are some factors to consider for improving consistency:
-
Pharmacokinetics and Route of Administration: The bioavailability and brain penetration of this compound can vary depending on the route of administration (e.g., oral, intraperitoneal). Ensure the chosen route and vehicle are appropriate and consistent. The timing of behavioral testing relative to drug administration should be optimized based on the compound's pharmacokinetic profile.
-
Animal Strain and Sex: Different rodent strains can exhibit varying responses to pharmacological agents. The sex of the animals can also be a significant variable. It is important to be consistent with the strain and sex of the animals used in your studies.
-
Environmental Factors: Stress, housing conditions, and time of day (circadian rhythm) can all influence behavioral and physiological outcomes. Standardize these environmental factors as much as possible.
-
Dose-Response Relationship: The effects of mGluR2 PAMs can sometimes follow a bell-shaped or U-shaped dose-response curve. It is crucial to test a range of doses to identify the optimal therapeutic window.
-
Experimental Design: The choice of experimental design (e.g., within-subjects vs. between-subjects) can impact the variability and interpretation of the results.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 17 nM | CHO (human mGluR2) | Not specified | [1][2] |
Table 2: In Vivo Activity of this compound
| Model | Effect | Dose | Species | Reference |
| Phencyclidine (PCP)-induced hyperlocomotion | Reversal | ED50 = 5.4 mg/kg (s.c.) | Mice | [7] |
| REM Sleep | Inhibition | 3 mg/kg (p.o.) | Rats | [8] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay - Calcium Mobilization
This protocol is a general guideline for assessing the activity of this compound in a cell line expressing mGluR2 coupled to a promiscuous G-protein (e.g., Gα16) that directs signaling through the calcium pathway.
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human mGluR2 and a suitable G-protein in appropriate media.
-
Cell Plating: Seed cells into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in assay buffer (e.g., HBSS with 20 mM HEPES). Prepare a stock solution of glutamate in water.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to stimulate the receptor.
-
Measure the fluorescence signal before and after the addition of glutamate.
-
-
Data Analysis: Calculate the increase in fluorescence in response to glutamate at each concentration of this compound. Plot the data as a concentration-response curve to determine the EC50 of this compound in potentiating the glutamate response.
Protocol 2: In Vivo Behavioral Assay - PCP-Induced Hyperlocomotion in Mice
This protocol is a standard method to assess the potential antipsychotic-like activity of a compound.
-
Animals: Use male C57BL/6J mice (or another appropriate strain), housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: On the day of the experiment, allow the mice to habituate to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
After a predetermined pretreatment time (based on pharmacokinetics), administer phencyclidine (PCP) or saline.
-
-
Behavioral Testing: Immediately after PCP administration, place the mice individually into open-field arenas. Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data, comparing the effects of this compound in PCP-treated animals to vehicle-treated controls. A significant reduction in PCP-induced hyperlocomotion by this compound suggests potential antipsychotic-like efficacy.
Visualizations
References
- 1. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 2. Additive effects of mGluR2 positive allosteric modulation, mGluR2 orthosteric stimulation and 5-HT2AR antagonism on dyskinesia and psychosis-like behaviours in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor | eLife [elifesciences.org]
- 5. Type 2 Metabotropic Glutamate Receptor (mGluR2) Fails to Negatively Couple to cGMP in Stably Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental design considerations: a determinant of acute neonatal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Technical Support Center: JNJ-42153605 mGlu2 PAM Assays
This technical support guide provides troubleshooting information and frequently asked questions for researchers using JNJ-42153605 in agonist potentiation assays. This compound is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It does not activate the receptor directly but enhances the receptor's response to an orthosteric agonist, such as glutamate.
Quick Facts: this compound
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu2 | [1][2][3] |
| EC₅₀ | 17 nM (in CHO cells expressing human mGlu2) | [1][2] |
| Formal Name | 3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-[1][2][4]triazolo[4,3-a]pyridine | [1] |
| CAS Number | 1254977-87-1 | [1] |
| Molecular Formula | C₂₂H₂₃F₃N₄ | [1] |
| Formula Weight | 400.4 g/mol | [1] |
| Solubility (DMF) | 30 mg/mL | [1] |
| Solubility (DMSO) | 4 mg/mL | [4] |
| Selectivity | No agonist or antagonist activity at other mGlu subtypes up to 30 µM.[2][4] | [2][4] |
Signaling Pathway and PAM Mechanism
This compound binds to an allosteric site on the mGlu2 receptor, a Gi/o-coupled GPCR. This binding event increases the affinity and/or efficacy of orthosteric agonists like glutamate. The canonical downstream effect of mGlu2 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGlu2 receptor signaling pathway with a PAM.
Experimental Protocol: Agonist Potentiation Assay
This section details a general methodology for quantifying the potentiation effect of this compound using a cAMP detection assay.
Objective: To determine the EC₅₀ of this compound in potentiating the effect of a sub-maximal concentration (e.g., EC₂₀) of an mGlu2 agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human mGlu2 receptor.
-
Orthosteric Agonist: Glutamate or a specific mGlu2 agonist (e.g., LY354740).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Detection Kit: e.g., HTRF, AlphaLISA, or fluorescence-based kits.
-
Cell Culture Reagents: Media, serum, antibiotics, etc.
Workflow:
Caption: Workflow for a this compound agonist potentiation assay.
Detailed Steps:
-
Cell Culture: Culture and maintain the mGlu2-expressing cell line according to standard protocols.
-
Cell Plating: Seed cells into 384-well assay plates at a pre-optimized density and incubate overnight.
-
Agonist EC₂₀ Determination: Separately, perform a concentration-response curve for the orthosteric agonist (e.g., glutamate) to determine its EC₂₀ value. This is the concentration that will be used for the potentiation experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the orthosteric agonist at 2X its final EC₂₀ concentration.
-
Assay Procedure:
-
Wash the cell plates with assay buffer.
-
Add the this compound serial dilutions to the appropriate wells. Include vehicle-only wells for controls.
-
Add the 2X EC₂₀ agonist solution to all wells except the negative control wells (which receive buffer only).
-
Incubate for the optimized time (e.g., 30 minutes).
-
-
Signal Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with agonist EC₂₀ + vehicle as 0% potentiation and the signal from a maximal concentration of this compound as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Troubleshooting Guide
This section addresses common issues encountered during this compound potentiation assays.
| Question / Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Why am I seeing no (or very low) potentiation? | 1. Incorrect Agonist Concentration: The fixed agonist concentration may be too high (saturating the system) or too low. 2. Inactive Compound: this compound may have degraded due to improper storage or handling. 3. Cell Line Issues: Low receptor expression due to high passage number or poor cell health. | 1. Verify Agonist EC₂₀: Re-run the concentration-response curve for your orthosteric agonist to confirm the correct EC₂₀ under your specific assay conditions. 2. Check Compound Integrity: Use a fresh stock of this compound. Verify solubility in your assay buffer. 3. Manage Cell Culture: Use cells with a low passage number. Ensure high cell viability (>95%) before plating. |
| Why does this compound show activity on its own (without an agonist)? | 1. Agonist Contamination: Contamination of buffers or compound stocks with an mGlu2 agonist. 2. Endogenous Agonist: Presence of endogenous glutamate in the assay medium (e.g., from serum). 3. Off-Target Effects: At very high concentrations, the compound might interact with other targets. | 1. Run Controls: Always include a control curve of this compound without the orthosteric agonist. 2. Use Clean Media: Ensure all assay steps are performed in serum-free media. Wash cells thoroughly before adding compounds. 3. Check Selectivity Data: this compound is highly selective, but if using concentrations >30 µM, off-target activity could be a factor.[2][4] |
| My assay has high variability and a poor Z'-factor. | 1. Inconsistent Cell Plating: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate dispensing of compounds or reagents, especially in a 384-well format. 3. Edge Effects: Evaporation from wells on the plate's perimeter. 4. Compound Precipitation: Poor solubility of this compound at higher concentrations. | 1. Optimize Seeding: Ensure a homogenous cell suspension and use automated dispensers if possible. 2. Calibrate Pipettes: Regularly check and calibrate multichannel pipettes or liquid handlers. 3. Mitigate Edge Effects: Do not use the outer rows/columns of the plate for data points, or ensure proper plate sealing during incubation. 4. Verify Solubility: Visually inspect the highest concentration wells for precipitation. Add a solubilizing agent like DMSO (ensure final concentration is consistent and low, e.g., <0.5%). |
| The calculated EC₅₀ value is inconsistent between experiments. | 1. Reagent Variability: Batch-to-batch differences in serum, media, or agonist stock solutions. 2. Cell Passage Number: Cellular response can change as the passage number increases. 3. Assay Conditions: Minor variations in incubation time, temperature, or buffer pH. | 1. Use Master Lots: Use the same batch of critical reagents for a series of experiments. Prepare large, qualified batches of agonist stock. 2. Standardize Cell Passage: Define a specific range of passage numbers for all experiments (e.g., passages 5-15). 3. Maintain Consistency: Strictly adhere to the validated SOP for all assay parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a Positive Allosteric Modulator (PAM)? A PAM is a compound that binds to a receptor at a site different from the primary (orthosteric) binding site. A PAM has little to no activity on its own but increases the affinity and/or signaling efficacy of the endogenous or orthosteric agonist.
Q2: Why must I use an orthosteric agonist in the assay? Because this compound is a PAM, it requires the presence of an orthosteric agonist (like glutamate) to be bound to the receptor. The assay measures the potentiation of the agonist's effect, which cannot occur if the agonist is absent.
Caption: Logical relationship for PAM activity.
Q3: What assay readout is most appropriate for an mGlu2 PAM? Since the mGlu2 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase. Therefore, the most common readouts are:
-
cAMP Assays: Measuring the decrease in intracellular cAMP is a direct functional readout.
-
GTPγS Binding Assays: This measures the direct activation of the G-protein by the receptor complex.[5]
-
Calcium Mobilization Assays: This can be used in engineered cell lines that co-express a promiscuous G-protein like Gα16, which couples Gi/o activation to the calcium signaling pathway.[5]
Q4: Can I use this compound to study GPR119? No. This compound is a selective modulator for the mGlu2 receptor. It has no reported activity at GPR119. Issues with GPR119 assays, which often involve measuring increases in cAMP (as GPR119 is Gs-coupled), would require a different set of troubleshooting considerations.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allgenbio.com [allgenbio.com]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-42153605 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42153605 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[3][4] mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What are the known pharmacokinetic properties of this compound in animal models?
Pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 hours in rats.[5] However, it has a relatively short elimination half-life of approximately 2.7 hours in rats.[5] Its bioavailability is considered low to moderate.[2] Due to its poor water solubility, the formulation and delivery route can significantly impact its pharmacokinetic profile, leading to variability in experimental outcomes.[6][7][8]
Q3: What is a recommended starting formulation for this compound for in vivo studies?
A commonly used formulation for poorly soluble compounds like this compound for oral or intraperitoneal administration involves a mixture of a primary solvent and co-solvents/surfactants to create a stable suspension or solution. One such suggested vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation following a specific protocol to ensure the compound is properly dissolved and stable. Please refer to the detailed experimental protocols section for step-by-step instructions.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Animal Models
Symptoms:
-
High variability in behavioral or physiological readouts between animals in the same treatment group.
-
Lack of a dose-dependent response.
-
No significant difference between the this compound-treated group and the vehicle control group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Drug Exposure | 1. Verify Formulation Integrity: Ensure the formulation was prepared correctly and the compound is fully dissolved or uniformly suspended. Visually inspect for any precipitation before each administration. 2. Optimize Formulation: If the initial formulation is not providing adequate exposure, consider alternative strategies. Refer to the "Alternative Formulation Strategies" table below. 3. Conduct a Pilot Pharmacokinetic (PK) Study: Measure plasma concentrations of this compound at different time points after administration to confirm systemic exposure. |
| Improper Drug Administration | 1. Review Administration Technique: For oral gavage, ensure proper technique to avoid accidental tracheal administration or esophageal injury.[9][10] For intraperitoneal (IP) injections, ensure correct placement in the peritoneal cavity and avoid injection into the intestines or other organs.[11][12][13] 2. Confirm Dose Volume: Double-check dose calculations and the volume administered to each animal. |
| Compound Degradation | 1. Check Compound Stability: this compound is stable for at least 4 years when stored at -20°C as a solid.[1] However, stability in solution may vary. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles. |
Issue 2: Adverse Events or Toxicity in Animals
Symptoms:
-
Weight loss or reduced food and water intake.
-
Lethargy or changes in normal behavior.
-
Signs of distress after administration (e.g., labored breathing, gasping).[9][14][15]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Administer Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation itself. 2. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO can be toxic. If toxicity is observed in the vehicle group, try reducing the percentage of the organic co-solvents. |
| Administration Trauma | 1. Refine Administration Technique: Improper oral gavage can cause esophageal or gastric injury.[9] Similarly, incorrect IP injection can lead to organ damage.[13] Ensure that personnel are well-trained in these procedures. |
| Compound-Related Toxicity | 1. Dose Reduction: If adverse events are observed only in the this compound-treated group, consider performing a dose-response study to identify a more tolerable dose. |
Data Presentation
Alternative Formulation Strategies for Poorly Soluble Compounds
For compounds with poor water solubility like this compound, various formulation strategies can be employed to enhance bioavailability.[16][17][18][19][20]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG, ethanol) to increase solubility.[17] | Simple to prepare; suitable for initial screening. | Potential for drug precipitation upon dilution in aqueous environments; potential for vehicle-induced toxicity. |
| Suspensions | Dispersing fine particles of the drug in a liquid vehicle, often with suspending and wetting agents.[21] | Can accommodate higher drug loads; avoids the use of high concentrations of organic solvents. | Requires careful control of particle size; potential for non-uniform dosing if not properly agitated. |
| Lipid-Based Formulations | Dissolving or suspending the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[17][20] | Can significantly enhance oral absorption by utilizing lipid absorption pathways. | More complex to develop and characterize; potential for variability due to interactions with food. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state.[20][22] | Can lead to a significant increase in apparent solubility and dissolution rate. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization). |
| Nanocrystals | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution velocity.[22] | Applicable to a wide range of poorly soluble drugs; can be administered by various routes. | Requires specialized equipment for particle size reduction; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
Objective: To prepare a 1 mg/mL solution/suspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to the vial to create a stock solution (e.g., 10 mg/mL). Vortex until the compound is completely dissolved.
-
In a separate tube, prepare the vehicle by adding the required volumes of PEG300, Tween-80, and Saline.
-
While vortexing the vehicle, slowly add the this compound stock solution to the vehicle to achieve the final desired concentration of 1 mg/mL.
-
Continue to vortex for several minutes to ensure a homogenous solution or fine suspension.
-
Visually inspect the formulation for any precipitation before each use. If the formulation is a suspension, ensure it is well-mixed before drawing it into the syringe.
Protocol 2: Assessment of Pharmacokinetics in Mice
Objective: To determine the plasma concentration-time profile of this compound in mice following oral administration.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Acclimate the mice for at least one week before the experiment.
-
Fast the mice for 4 hours before dosing (with free access to water).
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50 µL) from a satellite group of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or saphenous vein).
-
Immediately place the blood samples in EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualization
Caption: mGluR2 signaling pathway and the modulatory role of this compound.
Caption: Troubleshooting workflow for inconsistent efficacy in animal models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. allgenbio.com [allgenbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Errors related to different techniques of intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. research.fsu.edu [research.fsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42153605 Technical Support Center: Minimizing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of JNJ-42153605 to minimize its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry and dark environment.[1][2] Following these conditions, the compound is reported to be stable for at least four years.[2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] For storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
The recommendation to store the compound in the dark suggests potential light sensitivity.[1] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
This compound has limited solubility in aqueous buffers. For instance, its solubility in a 1:3 mixture of DMF and PBS (pH 7.2) is 0.25 mg/mL.[2] Due to the potential for precipitation and degradation in aqueous environments, it is highly recommended to prepare fresh dilutions from the stock solution immediately before each experiment.
Q5: What are the primary degradation pathways for this compound?
While specific chemical degradation pathways under various experimental conditions are not extensively detailed in the available literature, a significant consideration for in vitro and in vivo studies is metabolic degradation. This compound was optimized for improved metabolic stability, suggesting that it is susceptible to metabolism by liver microsomes.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected potency in in vitro assays. | 1. Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. Precipitation of the compound in the aqueous assay buffer or cell culture medium.3. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions or use a new aliquot for each experiment. Ensure stock solutions are stored at -80°C.2. Visually inspect for any precipitate after diluting in aqueous solutions. If precipitation is observed, consider using a vehicle with better solubilizing properties or adjusting the final concentration.3. Consider using low-adsorption plasticware or pre-treating with a blocking agent. |
| Reduced or variable efficacy in in vivo studies. | 1. Rapid in vivo clearance and metabolism of the compound.[4]2. Poor bioavailability due to the formulation or route of administration.3. Degradation of the dosing solution prior to administration. | 1. Be aware of the compound's pharmacokinetic profile, which indicates moderate to high clearance.[4] Adjust dosing regimens accordingly.2. Ensure the formulation is appropriate for the chosen route of administration to maximize absorption.3. Prepare dosing solutions fresh daily and protect them from light and extreme temperatures. |
| Gradual loss of activity in a stored working solution. | 1. Instability of the compound at the storage temperature of the working solution (e.g., 4°C).2. Oxidation or hydrolysis in the aqueous buffer. | 1. Store working solutions for the shortest possible time. For longer-term storage, use aliquoted stock solutions at -80°C.2. If the experiment allows, consider degassing the buffer to remove dissolved oxygen. Always prepare aqueous solutions fresh. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[2] | Store in a dry, dark place.[1] |
| Stock Solution (in DMSO or DMF) | -80°C | Up to 2 years[4] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year[4] | ||
| Stock Solution (in DMSO or DMF) | 0 - 4°C | Up to 1 month[1] | For short-term storage only. |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 4 mg/mL (9.98 mM) | [1] |
| DMF | 30 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 400.44 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0044 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: A General Approach to Assess the Stability of this compound in an Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over a time course relevant to the planned experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the conditions of the planned experiment (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the working solution.
-
Analyze each aliquot by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which could represent degradation products.
Visualizations
Caption: Mechanism of action of this compound as an mGluR2 PAM.
Caption: Workflow to minimize this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to JNJ-42153605 and Other mGlu2 Positive Allosteric Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mGlu2 positive allosteric modulator (PAM) JNJ-42153605 with other notable modulators in its class, including JNJ-40411813, AZD8529, and BINA. Additionally, it includes data on the orthosteric mGlu2/3 receptor agonist LY404039 to provide a broader context for understanding the mechanism and potential of selective mGlu2 modulation. This document is intended to assist researchers in selecting the appropriate tool compounds for their preclinical studies in neuropsychiatric and neurological disorders.
Introduction to mGlu2 Positive Allosteric Modulation
Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release. This mechanism has made mGlu2 a promising therapeutic target for conditions characterized by excessive glutamatergic signaling, such as schizophrenia, anxiety, and substance use disorders.
Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced approach to receptor modulation. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site and potentiate the receptor's response to the endogenous ligand, glutamate. This action preserves the temporal and spatial dynamics of natural glutamatergic signaling, potentially leading to a better therapeutic window and reduced side effects compared to direct agonists.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected mGlu2 modulators based on available preclinical data.
Table 1: In Vitro Potency of mGlu2 Positive Allosteric Modulators
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization | CHO cells expressing human mGlu2 | EC50 | 17 | [1] |
| JNJ-40411813 | [35S]GTPγS Binding | CHO cells expressing human mGlu2 | EC50 | 147 ± 42 | [2][3][4] |
| JNJ-40411813 | Calcium Mobilization | HEK293 cells with h-mGlu2 Gα16 | EC50 | 64 ± 29 | [2][3][4] |
| AZD8529 | [35S]GTPγS Binding | HEK cells expressing human mGluR2 | EC50 | 195 | [5] |
| AZD8529 | Radioligand Binding | Not Specified | Ki | 16 | [5] |
| BINA | Calcium Mobilization | CHO cells expressing human mGlu2 | EC50 | 33.2 |
Table 2: In Vivo Efficacy of mGlu2 Modulators in Preclinical Models
| Compound | Animal Model | Behavioral Test | Parameter | Dose (mg/kg) | Reference |
| This compound | Mouse | Phencyclidine-induced Hyperlocomotion | ED50 | 5.4 (s.c.) | [1][6][7] |
| JNJ-40411813 | Rat | Conditioned Avoidance Behavior | - | Active | |
| AZD8529 | Mouse | Phencyclidine-induced Hyperlocomotion | - | 57.8 - 115.7 (s.c.) | [5] |
| LY404039 | Rat | Amphetamine-induced Hyperlocomotion | - | 3-30 | [8] |
| LY404039 | Rat | Phencyclidine-induced Hyperlocomotion | - | 10 | [8] |
| LY404039 | Rat | Conditioned Avoidance Responding | - | 3-10 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: mGlu2 receptor signaling pathway.
Caption: [35S]GTPγS binding assay workflow.
Caption: Phencyclidine-induced hyperlocomotion experimental workflow.
Detailed Experimental Protocols
In Vitro Functional Assay: [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the mGlu2 receptor upon agonist and PAM binding.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu2 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add the test compound (mGlu2 PAM) at various concentrations.
-
Add a fixed, sub-maximal concentration of glutamate (typically the EC20 concentration, which is the concentration that gives 20% of the maximal response).
-
Add GDP (Guanosine diphosphate) to a final concentration of 10-30 µM.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the binding reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.1-0.5 nM.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Basal binding is measured in the absence of any agonist.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data are normalized to the response of a reference full agonist.
-
Concentration-response curves are generated, and the EC50 (the concentration of the PAM that produces 50% of its maximal effect) is calculated using non-linear regression analysis.
In Vivo Behavioral Assay: Phencyclidine (PCP)-Induced Hyperlocomotion
This model is widely used to assess the antipsychotic-like potential of test compounds. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.
1. Animals:
-
Male mice (e.g., NMRI or C57BL/6 strain) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals are acclimated to the testing room for at least 60 minutes before the experiment.
2. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking software).
3. Procedure:
-
On the test day, animals are individually placed in the open-field arena for a habituation period (e.g., 30-60 minutes).
-
Following habituation, animals are removed from the arena and administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., subcutaneous, s.c., or oral, p.o.).
-
After a specific pretreatment time (dependent on the pharmacokinetic profile of the test compound), animals are administered PCP (typically 3-5 mg/kg, s.c.) or saline.
-
Immediately after the PCP or saline injection, the animals are returned to the open-field arena.
-
Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set duration (e.g., 30-90 minutes).
4. Data Analysis:
-
The total distance traveled or the number of beam breaks during the observation period is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperlocomotion relative to the vehicle-treated group.
-
For dose-response studies, the ED50 (the dose of the compound that produces a 50% reversal of the PCP-induced hyperlocomotion) is calculated.
Conclusion
This compound emerges as a potent and selective mGlu2 PAM with demonstrated in vivo efficacy in a relevant preclinical model of psychosis. Its favorable pharmacological profile makes it a valuable tool for investigating the therapeutic potential of mGlu2 modulation. The comparative data presented in this guide, alongside the detailed experimental protocols, are intended to facilitate the design and execution of future studies aimed at further elucidating the role of mGlu2 in health and disease. Researchers are encouraged to consider the specific nuances of each compound and experimental paradigm when selecting the most appropriate tools for their research questions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD8529 [openinnovation.astrazeneca.com]
- 6. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mGlu2 Positive Allosteric Modulators: JNJ-42153605 and JNJ-40411813
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), JNJ-42153605 and JNJ-40411813. Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows.
At a Glance: Key Differences
| Feature | This compound | JNJ-40411813 |
| Primary Target | Metabotropic Glutamate Receptor 2 (mGlu2) Positive Allosteric Modulator | Metabotropic Glutamate Receptor 2 (mGlu2) Positive Allosteric Modulator |
| Potency (EC50) | 17 nM (human mGlu2, CHO cells)[1][2] | 147 ± 42 nM ([35S]GTPγS, hmGlu2 CHO cells)[3][4][5], 64 ± 29 nM (Ca2+ mobilization, hmGlu2 HEK293 cells)[3][4][5] |
| Selectivity | No agonist or antagonist activity at other mGluRs up to 30 µM.[6] | Negligible PAM activity at mGlu3; minor antagonist effects at mGlu5 and mGlu7.[3] Weak 5HT2A antagonist activity (Kb = 1.1 µmol/L).[3][4] |
| Key In Vivo Effects | Reverses PCP-induced hyperlocomotion (ED50 = 5.4 mg/kg, sc, mice)[1][2], Inhibits REM sleep (3 mg/kg, po, rats)[1][2] | Inhibits PCP-induced hyperlocomotion[7][8], Suppresses REM sleep (LAD, 3 mg/kg, p.o.)[3][4] |
| Clinical Development | Preclinical | Investigated in Phase 2 trials for epilepsy, schizophrenia, and anxious depression.[9] Development in epilepsy was discontinued (B1498344) due to lack of efficacy.[10] |
Mechanism of Action: Modulating the Glutamatergic System
Both this compound and JNJ-40411813 are positive allosteric modulators of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (camp) levels. This presynaptic inhibition reduces the release of glutamate, thereby dampening excessive neuronal excitation. As PAMs, these compounds do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of neurotransmission compared to direct agonists.
In Vitro Performance Comparison
A direct head-to-head comparison of the in vitro potency of this compound and JNJ-40411813 under identical experimental conditions is not publicly available. However, data from separate studies provide an indication of their relative activities.
| Compound | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | Calcium Mobilization | CHO cells expressing human mGlu2 | 17 nM | [1][2] |
| JNJ-40411813 | [35S]GTPγS Binding | CHO cells expressing human mGlu2 | 147 ± 42 nM | [3][4][5] |
| Calcium Mobilization | HEK293 cells with hmGlu2 Gα16 | 64 ± 29 nM | [3][4][5] |
Note: Direct comparison of EC50 values should be made with caution due to the different assay formats and cell lines used.
Selectivity Profile
-
This compound has demonstrated high selectivity for the mGlu2 receptor, showing no agonist or antagonist activity at other mGlu receptor subtypes up to a concentration of 30 µM.[6]
-
JNJ-40411813 also shows good selectivity for mGlu2, with negligible PAM activity at the closely related mGlu3 receptor.[3] However, it exhibits minor antagonist effects at mGlu5 and mGlu7 receptors and also functions as a weak 5-hydroxytryptamine (5HT)2A receptor antagonist (Kb = 1.1 µmol/L).[3][4]
In Vivo Performance Comparison
A preclinical study directly compared the effects of this compound and JNJ-40411813 in rodent models relevant to antipsychotic activity.[7][8]
| In Vivo Model | This compound | JNJ-40411813 | Key Findings |
| PCP-Induced Hyperlocomotion (Mice) | Inhibited | Inhibited | Both compounds demonstrated efficacy in this model, which is predictive of antipsychotic-like activity. |
| Scopolamine-Induced Hyperlocomotion (Mice) | Inhibited | Inhibited | Both compounds were effective, suggesting modulation of cholinergic systems. |
| d-Amphetamine-Induced Hyperlocomotion (Mice) | No Inhibition | No Inhibition | Neither compound inhibited hyperlocomotion induced by a dopamine-releasing agent. |
| Conditioned Avoidance Behavior (Rats) | Inhibited | Inhibited | Both compounds showed activity in this model of antipsychotic efficacy. |
Pharmacokinetic Properties
Directly comparative pharmacokinetic data is unavailable. The following tables summarize key parameters from separate studies in rats.
This compound (Rat)
| Parameter | Value | Route | Reference |
| Clearance | 35 mL/min/kg | - | [6] |
| Elimination Half-life (t1/2) | 2.7 h | - | [6] |
JNJ-40411813 (Rat)
| Parameter | Value | Dose | Route | Reference |
| Cmax | 938 ng/mL | 10 mg/kg | p.o. | [3][4] |
| Tmax | 0.5 h | 10 mg/kg | p.o. | [3][4] |
| Bioavailability | 31% | 10 mg/kg | p.o. | [3][4] |
| Half-life (t1/2) | 2.3 ± 0.5 h | 10 mg/kg | p.o. | [3] |
| Clearance (CL) | 1.4 ± 0.1 L/h/kg | 2.5 mg | i.v. | [3] |
| Volume of Distribution (Vdz) | 2.3 ± 0.2 L/kg | 2.5 mg | i.v. | [3] |
Experimental Protocols
In Vitro Assays
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified in the presence of the test compound and a sub-maximal concentration of glutamate.
-
Principle: Measures the functional consequence of receptor activation at the G-protein level.
-
Procedure Outline:
-
Cell membranes expressing the mGlu2 receptor are prepared.
-
Membranes are incubated in a buffer containing GDP, the test compound (PAM), an EC20 concentration of glutamate, and [35S]GTPγS.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS.
-
Unbound [35S]GTPγS is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
Data are analyzed to determine the concentration-response curve and the EC50 value of the PAM.
-
Calcium Mobilization Assay
This assay is used for Gq/11-coupled receptors or, as in this case, for Gi/o-coupled receptors co-expressed with a promiscuous G-protein alpha subunit (e.g., Gα16) that redirects the signal to the phospholipase C pathway, resulting in an increase in intracellular calcium.
-
Principle: Measures changes in intracellular calcium concentration as a downstream indicator of receptor activation.
-
Procedure Outline:
-
Cells expressing the mGlu2 receptor (and a promiscuous G-protein) are plated in a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The plate is placed in a fluorescence plate reader.
-
The test compound (PAM) and glutamate are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured over time.
-
The data are used to generate concentration-response curves and calculate EC50 values.
-
In Vivo Models
PCP-Induced Hyperlocomotion in Mice
This model is widely used to screen for compounds with potential antipsychotic activity. Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of certain aspects of psychosis.
-
Animals: Typically male mice of a strain such as C57BL/6.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).
-
Animals are pre-treated with the test compound or vehicle via the appropriate route (e.g., subcutaneous or oral).
-
After a set pre-treatment time, mice are administered PCP (e.g., 5 mg/kg, s.c.).
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).
-
The ability of the test compound to reduce PCP-induced hyperlocomotion is assessed.
-
Rat Sleep-Wake EEG
This electrophysiological technique is used to assess the effects of compounds on sleep architecture.
-
Principle: Chronically implanted electrodes record the electroencephalogram (EEG) and electromyogram (EMG) to differentiate between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Procedure Outline:
-
Rats are surgically implanted with EEG and EMG electrodes.
-
After a recovery period, animals are habituated to the recording chambers.
-
Baseline sleep patterns are recorded.
-
On the test day, animals are administered the test compound or vehicle.
-
EEG and EMG are recorded continuously for an extended period (e.g., 24 hours).
-
The recordings are scored to determine the time spent in each sleep-wake state, sleep latency, and other sleep parameters.
-
Summary and Conclusion
Both this compound and JNJ-40411813 are potent and selective positive allosteric modulators of the mGlu2 receptor. Based on the available, albeit not directly comparative, in vitro data, this compound appears to be the more potent of the two compounds. In vivo studies demonstrate that both compounds exhibit antipsychotic-like activity in relevant animal models. A key differentiator is the off-target activity of JNJ-40411813 at the 5HT2A receptor, which is not reported for this compound. While JNJ-40411813 has progressed to clinical trials for several indications, its development for epilepsy was halted due to a lack of efficacy. The clinical development status of this compound is not as advanced.
The choice between these two compounds for research or development purposes would depend on the specific application. The higher potency and potentially cleaner selectivity profile of this compound may be advantageous in some contexts, while the clinical data available for JNJ-40411813, despite the setback in epilepsy, provides valuable translational insights. Further head-to-head comparative studies would be necessary for a definitive assessment of their relative therapeutic potential.
References
- 1. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A deep learning software tool for automated sleep staging in rats via single channel EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNJ-42153605 and LY404039: Two Modulators of the Metabotropic Glutamate Receptor 2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mGlu2/3 receptor modulators JNJ-42153605 and LY404039. This analysis is supported by experimental data on their distinct mechanisms of action, in vitro and in vivo pharmacology, and selectivity profiles.
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), while LY404039 is an orthosteric agonist of both mGlu2 and mGlu3 receptors.[1][2] Their differing modes of action on these key receptors, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders, present distinct therapeutic possibilities and pharmacological profiles.
Quantitative Pharmacology: A Comparative Overview
The following tables summarize the in vitro and in vivo pharmacological data for this compound and LY404039, highlighting their potencies and activities in key assays.
Table 1: In Vitro Pharmacology
| Parameter | This compound | LY404039 | Reference |
| Mechanism of Action | mGlu2 Positive Allosteric Modulator (PAM) | mGlu2/3 Orthosteric Agonist | [1][3] |
| Binding Affinity (Ki) | Not applicable (does not displace orthosteric ligands) | mGlu2: 149 nM mGlu3: 92 nM | [1][4] |
| Functional Potency (EC50) | 17 nM (in CHO cells expressing human mGlu2) | mGlu2: 23 nM (cAMP assay) mGlu3: 48 nM (cAMP assay) | [3][5] |
Table 2: In Vivo Pharmacology - Antipsychotic-like Activity
| Model | This compound | LY404039 | Reference |
| Phencyclidine (PCP)-Induced Hyperlocomotion in Mice (ED50) | 5.4 mg/kg, s.c. | 10 mg/kg, i.p. | [2][6] |
Mechanism of Action and Signaling
Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are G-protein coupled receptors that play a crucial role in modulating neuronal excitability. Their activation, typically by the endogenous ligand glutamate, leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately influences ion channel function and neurotransmitter release.
LY404039, as an orthosteric agonist, directly binds to the glutamate binding site on both mGlu2 and mGlu3 receptors to initiate this signaling cascade. In contrast, this compound, a positive allosteric modulator, binds to a distinct site on the mGlu2 receptor. This binding does not activate the receptor on its own but potentiates the effect of glutamate, enhancing the receptor's response to its natural ligand.[3][8]
Below is a diagram illustrating the canonical mGlu2/3 signaling pathway and the distinct points of intervention for LY404039 and this compound.
Caption: mGlu2/3 signaling and points of modulation.
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay for LY404039
This assay determines the binding affinity (Ki) of LY404039 to mGlu2 and mGlu3 receptors.
-
Cell Lines: RGT cells expressing recombinant human mGlu2 or mGlu3 receptors.
-
Radioligand: [3H]LY341495, a potent and selective group II mGlu receptor antagonist.
-
Procedure: Cell membranes are incubated with a fixed concentration of [3H]LY341495 and varying concentrations of LY404039. Non-specific binding is determined in the presence of an excess of unlabeled LY341495.
-
Detection: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Analysis: The Ki values are calculated from the IC50 values (the concentration of LY404039 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4]
cAMP Inhibition Assay for LY404039
This functional assay measures the ability of LY404039 to inhibit the production of cAMP.
-
Cell Lines: CHO cells stably expressing human mGlu2 or mGlu3 receptors.
-
Procedure: Cells are pre-incubated with varying concentrations of LY404039. Subsequently, adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
Detection: The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay or a reporter gene assay (e.g., GloSensor).[1][9]
-
Analysis: The EC50 value, representing the concentration of LY404039 that produces 50% of its maximal inhibitory effect on cAMP production, is determined.[5]
Positive Allosteric Modulation Assay for this compound
This assay evaluates the ability of this compound to potentiate the activity of an mGlu2 receptor agonist.
-
Cell Lines: CHO cells expressing the human mGlu2 receptor.
-
Procedure: Cells are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC20) and varying concentrations of this compound.
-
Detection: Receptor activation is measured through a downstream signaling event, such as [35S]GTPγS binding.[8]
-
Analysis: The EC50 value for this compound is determined as the concentration that produces 50% of the maximal potentiation of the glutamate response.[3]
Caption: Workflow for key in vitro pharmacological assays.
In Vivo Models
Phencyclidine (PCP)-Induced Hyperlocomotion
This is a widely used preclinical model to assess the antipsychotic potential of novel compounds. PCP, an NMDA receptor antagonist, induces a hyperlocomotive state in rodents that is considered to mimic certain psychotic symptoms in humans.
-
Animals: Male mice.
-
Procedure: Animals are habituated to an open-field arena. They are then administered the test compound (this compound or LY404039) or vehicle, followed by an injection of PCP (typically 3-5 mg/kg).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-90 minutes) using automated activity monitors.
-
Analysis: The ability of the test compound to attenuate the PCP-induced increase in locomotor activity is quantified, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is calculated.[2][6][10]
Caption: Experimental workflow for the PCP-induced hyperlocomotion model.
Selectivity Profile
This compound exhibits high selectivity for the mGlu2 receptor. It does not show agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 µM.[3]
LY404039 is a selective agonist for the group II mGlu receptors (mGlu2 and mGlu3). It displays over 100-fold selectivity for these receptors compared to ionotropic glutamate receptors and other neurotransmitter receptors.[1]
Summary and Conclusion
This compound and LY404039 represent two distinct approaches to modulating mGlu2/3 receptor signaling. LY404039 is a direct-acting agonist at both mGlu2 and mGlu3 receptors, while this compound is a selective PAM for the mGlu2 receptor, enhancing the effects of the endogenous agonist, glutamate.
The in vitro data demonstrate the high potency of both compounds in their respective mechanisms of action. In vivo, both compounds show efficacy in a preclinical model of psychosis, suggesting potential therapeutic utility. The choice between an orthosteric agonist and a PAM may have significant clinical implications. A PAM like this compound offers a more subtle, modulatory approach that preserves the temporal and spatial dynamics of endogenous glutamatergic signaling, which could potentially lead to a better side-effect profile compared to a direct agonist.
Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative therapeutic potential and safety profiles of these two promising compounds in the treatment of schizophrenia and other CNS disorders.
References
- 1. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]
- 9. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of JNJ-42153605 for the Metabotropic Glutamate Receptor 2 (mGlu2)
A Comparative Analysis with Alternative mGlu2 Modulators
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) JNJ-42153605 with other known mGlu2 modulators, focusing on its specificity for the mGlu2 receptor. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to support an objective evaluation.
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor with an EC50 of 17 nM.[1] Its high specificity is a critical attribute for a research tool and potential therapeutic agent, minimizing off-target effects and allowing for a more precise investigation of mGlu2 receptor function. This guide will compare the in vitro and in vivo pharmacological profile of this compound with another mGlu2 PAM, JNJ-40411813, and the mGlu2/3 receptor agonist, LY404039.
Quantitative Comparison of mGlu2 Modulator Specificity
The following table summarizes the in vitro potency and selectivity of this compound and comparator compounds across various metabotropic glutamate (B1630785) receptor subtypes. The data highlights the superior specificity of this compound for the mGlu2 receptor.
| Compound | Target Receptor | Potency (EC50/Ki in nM) | Selectivity vs. Other mGlu Receptors | Compound Type |
| This compound | mGlu2 | 17 | No agonist or antagonist activity up to 30,000 nM at other mGlu subtypes | Positive Allosteric Modulator (PAM) |
| JNJ-40411813 | mGlu2 | 147 (GTPγS) / 64 (Ca2+) | mGlu3: EC50 = 11,000 nM | Positive Allosteric Modulator (PAM) |
| mGlu5 | pIC50 = 5.15 (minor antagonist) | |||
| mGlu7 | pIC50 = 5.33 (minor antagonist) | |||
| LY404039 | mGlu2 | Ki = 149 | mGlu3: Ki = 92 nM | Agonist |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the primary research publications.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu receptor subtypes are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]LY341495 for mGlu2/3) and various concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: [35S]GTPγS Binding
Objective: To measure the activation of G-protein coupled receptors by a test compound.
General Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated with the test compound, GDP, and [35S]GTPγS in an appropriate assay buffer. For PAMs, a sub-maximal concentration of glutamate (e.g., EC20) is included.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Functional Assays: Calcium Mobilization
Objective: To measure the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors or through the co-expression of a promiscuous G-protein like Gα16.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu receptor and Gα16 are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Various concentrations of the test compound are added to the wells. For PAMs, a sub-maximal concentration of glutamate is also added.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The presented data robustly validates the high specificity of this compound for the mGlu2 receptor. Its profile as a potent PAM with negligible activity at other mGlu receptor subtypes distinguishes it from other modulators like JNJ-40411813, which shows some off-target effects, and LY404039, which is a non-selective group II mGlu agonist. This high degree of specificity makes this compound an invaluable tool for elucidating the precise physiological and pathophysiological roles of the mGlu2 receptor.
References
A Comparative Guide: JNJ-42153605 Versus Orthosteric mGlu2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the positive allosteric modulator (PAM) JNJ-42153605 and traditional orthosteric agonists of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The objective is to offer a clear perspective on their distinct mechanisms of action, pharmacological profiles, and preclinical efficacy, supported by experimental data.
Introduction: Two Mechanisms of mGlu2 Receptor Activation
The metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor, is a key therapeutic target for neurological and psychiatric disorders. Its activation can modulate glutamatergic neurotransmission, offering potential for treating conditions like schizophrenia and anxiety.[1][2] Two primary pharmacological strategies to enhance mGlu2 signaling are through orthosteric agonists and positive allosteric modulators (PAMs).
Orthosteric Agonists , such as LY404039, bind directly to the glutamate recognition site on the mGlu2 receptor, mimicking the effect of the endogenous ligand to activate the receptor.[3][4]
This compound , a Positive Allosteric Modulator (PAM), binds to a distinct, allosteric site on the receptor.[5][6] It does not activate the receptor on its own but potentiates the effect of glutamate, enhancing the receptor's response to its natural ligand.[5] This mechanism offers the potential for a more nuanced modulation of receptor activity, preserving the temporal and spatial dynamics of endogenous signaling.
In Vitro Pharmacological Profile
The following tables summarize the in vitro binding affinities and functional potencies of this compound and the orthosteric agonist LY404039.
Table 1: Binding Affinity (Ki) at mGlu2 Receptors
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | mGlu2 | Not Applicable (Does not bind to orthosteric site) | - | [7] |
| LY404039 | mGlu2 | 149 | Human | [3][4][8] |
| mGlu3 | 92 | Human | [3][4][8] | |
| mGlu2/3 (native) | 88 | Rat | [3][4] |
Note: As a PAM, this compound's affinity is not measured by displacement of orthosteric radioligands.
Table 2: Functional Potency (EC50) in In Vitro Assays
| Compound | Assay | EC50 (nM) | Species | Reference |
| This compound | [³⁵S]GTPγS binding (in presence of EC₂₀ glutamate) | 17 | Human | [5] |
| LY404039 | Inhibition of forskolin-stimulated cAMP formation (mGlu2) | 23 | Human | [4] |
| Inhibition of forskolin-stimulated cAMP formation (mGlu3) | 48 | Human | [4] | |
| Decrease in Excitatory Postsynaptic Potentials (EPSPs) | 141 | Rat | [4] |
In Vivo Preclinical Efficacy
Both this compound and orthosteric mGlu2 agonists have demonstrated efficacy in rodent models relevant to antipsychotic activity.
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Endpoint | ED50 / Effective Dose | Species | Reference |
| This compound | PCP-induced Hyperlocomotion | Reversal of hyperlocomotion | 5.4 mg/kg (s.c.) | Mouse | [5][6] |
| REM Sleep EEG | Inhibition of REM sleep | 3 mg/kg (p.o.) | Rat | [6][9] | |
| LY404039 | PCP-induced Hyperlocomotion | Attenuation of hyperlocomotion | 10 mg/kg | Rat | [1] |
| Amphetamine-induced Hyperlocomotion | Attenuation of hyperlocomotion | 3-30 mg/kg | Rat | [1] |
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates ion channel function and neurotransmitter release.
Experimental Workflow: Preclinical In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of compounds like this compound and orthosteric mGlu2 agonists in rodent models.
Experimental Protocols
PCP-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse hyperlocomotion induced by phencyclidine (PCP).
Materials:
-
Male C57BL/6 mice
-
Phencyclidine (PCP)
-
Test compounds (this compound, orthosteric mGlu2 agonist) and vehicle
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituation: Mice are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) prior to drug administration.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, s.c.) or vehicle at various doses.
-
PCP Administration: After a predetermined pretreatment time (e.g., 30 minutes), mice are administered PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes) immediately following PCP administration.
Data Analysis:
-
Locomotor activity data is typically binned into time intervals (e.g., 5-minute bins).
-
The total locomotor activity over the entire recording period is calculated for each animal.
-
Statistical analysis, such as a one-way or two-way ANOVA followed by post-hoc tests, is used to compare the effects of different doses of the test compound to the vehicle-treated group.[10][11] The ED50 value, the dose at which the compound produces 50% of its maximal effect, is calculated.
REM Sleep Electroencephalography (EEG) in Rats
Objective: To evaluate the effect of a test compound on sleep architecture, particularly REM sleep, as a measure of central mGlu2 receptor engagement.
Materials:
-
Male Sprague-Dawley rats
-
Test compounds (this compound, orthosteric mGlu2 agonist) and vehicle
-
EEG and EMG electrodes for surgical implantation
-
Sleep recording system (polygraph, amplifiers, digital acquisition software)
-
Sound-attenuated and light-controlled recording chambers
Procedure:
-
Surgical Implantation: Rats are surgically implanted with EEG electrodes over the cortex and EMG electrodes in the nuchal muscles to monitor brain activity and muscle tone, respectively. A recovery period of at least one week is allowed.
-
Habituation: Rats are habituated to the recording chambers and tethered to the recording cables for several days before the experiment.
-
Baseline Recording: A baseline EEG/EMG recording is conducted for a 24-hour period to establish normal sleep-wake patterns for each animal.
-
Drug Administration: On the test day, rats are administered the test compound (e.g., this compound, p.o.) or vehicle at the beginning of the light (inactive) phase.
-
Data Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 4-24 hours) post-dosing.
Data Analysis:
-
The recorded signals are scored in epochs (e.g., 10-30 seconds) into distinct vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep, based on the EEG and EMG characteristics.[12][13]
-
Key sleep parameters are quantified, including the total time spent in each state, the latency to the first episode of REM sleep, and the number and duration of REM sleep episodes.
-
Statistical analysis, such as repeated measures ANOVA, is used to compare the effects of the test compound on these parameters relative to baseline and vehicle-treated controls.[14][15]
Conclusion
This compound and orthosteric mGlu2 agonists represent two distinct approaches to modulating mGlu2 receptor activity. While both have demonstrated preclinical efficacy in models relevant to psychiatric disorders, their different mechanisms of action may have significant implications for their therapeutic profiles.
-
Selectivity: this compound, as a PAM, offers greater selectivity for the mGlu2 receptor over the mGlu3 receptor, a common challenge for orthosteric agonists.
-
Physiological Relevance: By potentiating the effects of endogenous glutamate, PAMs like this compound may offer a more physiologically relevant modulation of mGlu2 signaling, potentially leading to a better side-effect profile.
-
Efficacy: Preclinical data suggests that both approaches can achieve significant in vivo efficacy in relevant models.
The choice between a PAM and an orthosteric agonist will depend on the specific therapeutic goals and the desired level of receptor modulation. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allgenbio.com [allgenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42153605: A Comparative Analysis of a Potent mGluR2 Positive Allosteric Modulator Across Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other relevant mGluR2 PAMs. The data presented herein is collated from various in vitro studies to facilitate a cross-validation of its effects in different cellular contexts.
Mechanism of Action: Enhancing Endogenous Glutamate Signaling
This compound acts as a PAM at the mGluR2, an inhibitory G-protein coupled receptor predominantly expressed in the central nervous system. As a PAM, this compound does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. This leads to an enhanced inhibitory effect on neurotransmitter release, a mechanism with therapeutic potential in disorders characterized by glutamate excitotoxicity.
Comparative In Vitro Efficacy of mGluR2 PAMs
The following table summarizes the in vitro potency of this compound in comparison to other mGluR2 PAMs, primarily in recombinant cell lines. Data in more physiologically relevant cell types, such as primary neurons and astrocytes, is currently limited in the public domain for this compound.
| Compound | Cell Type | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| This compound | CHO (human mGluR2) | [³⁵S]GTPγS Binding | 17 nM | 285% of glutamate EC₂₀ response | [1][2] |
| JNJ-40411813 | CHO (human mGluR2) | [³⁵S]GTPγS Binding | 147 nM | 273% of glutamate EC₂₀ response | |
| AZD8529 | HEK (human mGluR2) | Glutamate EC₅₀ shift | 195 nM | 110% potentiation of glutamate Eₘₐₓ |
Note: Direct head-to-head comparative studies in the same experimental setup are limited. The data above is compiled from different sources and should be interpreted with caution.
Cross-Validation in Different Cell Systems: A Data Gap
While this compound has been characterized in recombinant cell lines, its effects in primary neuronal and glial cells are not extensively documented in publicly available literature. The functional consequences of mGluR2 potentiation in these native systems are critical for understanding its therapeutic potential.
-
Primary Neurons: In primary cortical neurons, activation of mGluR2/3 has been shown to modulate spontaneous Ca²⁺ spikes. While specific data for this compound is unavailable, other mGluR2 PAMs have been profiled in these cells, demonstrating their ability to inhibit synchronized Ca²⁺ oscillations.
-
Astrocytes: Astrocytes play a crucial role in glutamate homeostasis through transporters like GLT-1. While the impact of this compound on astrocytic glutamate uptake has not been directly reported, this remains an important area for future investigation to understand its full physiological effect.
References
Replication of Published JNJ-42153605 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with relevant alternative compounds. The data presented is based on published literature and is intended to facilitate the replication and extension of these findings.
Comparative Efficacy in Preclinical Models of Antipsychotic Activity
This compound has been evaluated in several rodent models that are predictive of antipsychotic efficacy. The following tables summarize the quantitative data from a key preclinical study that compared this compound with another mGluR2 PAM (JNJ-40411813), an orthosteric mGluR2/3 agonist (LY404039), and a 5-HT2A antagonist (ritanserin).[1]
Table 1: Effect on Spontaneous and Induced Hyperlocomotion in Mice [1]
| Compound | Spontaneous Locomotion | Phencyclidine (PCP)-induced Hyperlocomotion | Scopolamine-induced Hyperlocomotion | d-Amphetamine-induced Hyperlocomotion |
| This compound | Inhibited | Inhibited | Inhibited | No effect |
| JNJ-40411813 | Inhibited | Inhibited | Inhibited | No effect |
| LY404039 | Inhibited | Inhibited | Inhibited | No effect |
| Ritanserin | Inhibited | Inhibited | No effect | No effect |
Table 2: Efficacy in Other Preclinical Models [1]
| Compound | Conditioned Avoidance Behavior (Rats) | 2,5-dimethoxy-4-methylamphetamine (DOM)-induced Head Twitches (Rats) |
| This compound | Inhibited | Antagonized |
| JNJ-40411813 | Inhibited | Antagonized |
| LY404039 | Inhibited | Antagonized |
| Ritanserin | No effect | Not Reported |
Table 3: In Vivo Potency of this compound
| Experimental Model | Endpoint | ED₅₀ / Effective Dose | Species |
| Phencyclidine-induced Hyperlocomotion | Reversal of hyperlocomotion | 5.4 mg/kg (s.c.) | Mice |
| Sleep-Wake EEG | Inhibition of REM sleep | 3 mg/kg (p.o.) | Rat |
Key Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for two key experiments used to characterize the preclinical antipsychotic-like profile of this compound.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of psychosis-like symptoms.
Animals: Male C57BL/6 mice are typically used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Apparatus: Locomotor activity is measured in automated activity monitors (e.g., transparent polycarbonate cages equipped with infrared beams).
Procedure:
-
Habituation: On the test day, mice are placed individually into the activity chambers and allowed to habituate for a period of 30-60 minutes.
-
Drug Administration:
-
The test compound (e.g., this compound, vehicle, or a comparator drug) is administered via the intended route (e.g., subcutaneous, s.c.).
-
After a specified pretreatment time (e.g., 30 minutes), PCP (typically 3-5 mg/kg) or saline is administered.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period, usually 60-90 minutes, immediately following PCP administration.
-
Data Analysis: The total locomotor activity counts are collected and analyzed. The effect of the test compound is evaluated by comparing the PCP-induced increase in locomotion in the compound-treated group to the vehicle-treated group. Data are often expressed as the dose required to produce a 50% reversal of the PCP effect (ED₅₀).
Sleep-Wake Electroencephalography (EEG) in Rats
This paradigm is used to assess the central effects of a compound on sleep architecture. Changes in sleep patterns, particularly REM sleep, can be indicative of a compound's mechanism of action.
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
Surgical Implantation of Electrodes:
-
Animals are anesthetized, and sterile surgical techniques are used to implant electrodes for recording EEG and electromyography (EMG).
-
EEG electrodes (e.g., stainless steel screws) are typically placed over the frontal and parietal cortices.
-
EMG electrodes (e.g., stainless steel wires) are inserted into the nuchal muscles to record muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least one week.
Procedure:
-
Habituation: Rats are habituated to the recording chambers and tethered to the recording cables for several days before the experiment.
-
Baseline Recording: A baseline EEG/EMG recording is typically performed for 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: On the test day, the compound (e.g., this compound or vehicle) is administered at the beginning of the light or dark cycle.
-
Data Collection: EEG and EMG signals are continuously recorded for at least 6-8 hours post-dosing.
-
Data Analysis:
-
The recordings are scored manually or automatically in epochs (e.g., 10-30 seconds) into different sleep-wake states: wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Key parameters analyzed include the latency to and duration of each sleep stage, and the number of transitions between stages.
-
Visualizations
mGluR2 Signaling Pathway
This compound is a positive allosteric modulator of the mGluR2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling cascade.
Experimental Workflow: Phencyclidine-Induced Hyperlocomotion Assay
The following diagram outlines the key steps in the PCP-induced hyperlocomotion experiment.
Logical Relationship of Comparative Compounds
This diagram illustrates the mechanistic relationship between this compound and the comparator compounds based on their primary targets.
References
JNJ-42153605: A Comparative Guide to a Novel mGlu2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-42153605 with other notable metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators (PAMs), namely JNJ-40411813 and AZD8529. The data presented is intended to offer an objective overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to mGlu2 PAMs
Metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release.[1] This mechanism has made mGlu2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate signaling, such as schizophrenia and anxiety.[2][3] Positive allosteric modulators (PAMs) offer a nuanced approach to activating these receptors. Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, enhancing the response to the endogenous agonist, glutamate.[4] This can lead to a more spatially and temporally controlled physiological response.
Comparative Pharmacological Profiles
The following tables summarize the in vitro and in vivo pharmacological data for this compound, JNJ-40411813, and AZD8529, providing a clear comparison of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Species | EC50 (nM) | Maximal Response (% of Glutamate) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | 17 | Not Reported | [5][6] |
| JNJ-40411813 | [³⁵S]GTPγS Binding | Human | 147 ± 42 | 273 ± 32 (in presence of 4 µM glutamate) | [7][8][9] |
| Ca²⁺ Mobilization | Human | 64 ± 29 | Not Reported | [7] | |
| AZD8529 | [³⁵S]GTPγS Binding | Human | 195 ± 62 | 110 ± 11 | [5][10] |
| Fluorescence-based | Human | 285 ± 20 | Not Reported | [10] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | ED50 (mg/kg) | Route of Administration | Effect | Reference |
| This compound | PCP-induced Hyperlocomotion | Mice | 5.4 | sc | Reversal of hyperlocomotion | [7] |
| JNJ-40411813 | REM Sleep Inhibition | Rats | 3 | po | Suppression of REM sleep | [7] |
| AZD8529 | PCP-induced Hyperlocomotion | Mice | 57.8 - 115.7 | sc | Reversal of hyperlocomotion | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| This compound | Rat | 0.5 | Not Reported | Not Reported | [5] |
| JNJ-40411813 | Rat | 0.5 | 938 | 31 | [7] |
| AZD8529 | Human | Not Reported | Not Reported | Good BBB penetration | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: mGlu2 receptor signaling pathway.
Caption: [³⁵S]GTPγS binding assay workflow.
Caption: PCP-induced hyperlocomotion experimental workflow.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mGlu2 receptor.[11]
1. Membrane Preparation:
-
Cell membranes are prepared from a stable cell line expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
2. Assay Procedure:
-
Membranes are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) containing a fixed concentration of GDP (e.g., 10 µM).[6]
-
The mGlu2 PAM (e.g., this compound) at varying concentrations is added to the membranes.
-
A sub-maximal concentration of glutamate (typically the EC₂₀) is added to potentiate the PAM effect.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The incubation is carried out at 30°C for a specific duration (e.g., 60 minutes).
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
The specific binding is calculated and plotted against the logarithm of the PAM concentration to determine the EC₅₀ (the concentration of PAM that produces 50% of the maximal response) and Emax (the maximal effect).
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This in vivo model is used to assess the potential antipsychotic-like activity of compounds.[12]
1. Animals:
-
Male mice (e.g., NMRI or C57BL/6) are typically used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking) is used to measure locomotor activity.
3. Procedure:
-
Mice are habituated to the testing room for at least one hour before the experiment.
-
Animals are individually placed in the open-field arena for an acclimation period (e.g., 30-60 minutes).
-
Following acclimation, mice are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., subcutaneous or oral).
-
After a specific pretreatment time, mice are challenged with PCP (typically 3-5 mg/kg, s.c.) or vehicle.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).
4. Data Analysis:
-
The total distance traveled or other locomotor parameters are calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperlocomotion relative to the vehicle-treated control groups. The ED₅₀ (the dose of the compound that produces 50% of the maximal inhibitory effect) can be calculated.
Discussion and Conclusion
This compound emerges as a potent mGlu2 PAM with an EC₅₀ of 17 nM, demonstrating a higher in vitro potency compared to JNJ-40411813 (EC₅₀ = 147 nM) and AZD8529 (EC₅₀ = 195 nM).[5][6][7][10] In preclinical in vivo models, this compound effectively reverses PCP-induced hyperlocomotion in mice, a model with predictive validity for antipsychotic activity.[7]
While all three compounds demonstrate the potential to modulate mGlu2 receptor activity, the clinical development of mGlu2 PAMs has faced challenges. Phase 2 clinical trials with JNJ-40411813 and AZD8529 for schizophrenia did not meet their primary endpoints, which has tempered some of the initial enthusiasm for this class of compounds for this indication.[2][13] However, research into other potential therapeutic areas for mGlu2 PAMs, such as anxiety and substance use disorders, is ongoing.[3]
The superior in vitro potency of this compound suggests it may have a more favorable therapeutic window compared to other mGlu2 PAMs. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as an alternative to other mGlu2 PAMs. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these findings in other laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD8529 [openinnovation.astrazeneca.com]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADX-71149 - Wikipedia [en.wikipedia.org]
JNJ-42153605: A Comparative Analysis of a Novel mGluR2 Positive Allosteric Modulator Against Standard Antipsychotic Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency and efficacy of JNJ-42153605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), relative to established standards of care in preclinical models relevant to antipsychotic activity. This document synthesizes available experimental data to offer an objective assessment for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound demonstrates a promising preclinical profile as a potential novel therapeutic for psychotic disorders. Its mechanism of action, distinct from traditional dopamine (B1211576) D2 receptor antagonists, offers a potential for improved side-effect profiles. This guide presents a head-to-head comparison of this compound with other mGluR2 modulators and juxtaposes its efficacy with that of standard antipsychotics in the phencyclidine (PCP)-induced hyperlocomotion model, a well-established assay for screening antipsychotic potential. While direct comparative studies with standard antipsychotics are limited, this guide compiles available data to provide a comprehensive overview.
Mechanism of Action: mGluR2 Positive Allosteric Modulation
This compound is a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site and potentiate the receptor's response to the endogenous ligand, glutamate. The activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This modulatory action is believed to temper excessive glutamatergic neurotransmission, a key pathophysiological feature implicated in psychosis.
Figure 1: Signaling pathway of this compound at the mGluR2 receptor.
Potency and Efficacy Data
In Vitro Potency
This compound exhibits high potency as a positive allosteric modulator of the human mGluR2 receptor.
| Compound | Assay | Potency (EC50) |
| This compound | [35S]GTPγS binding in CHO cells expressing human mGluR2 | 17 nM[1] |
| JNJ-40411813 | [35S]GTPγS binding in CHO cells expressing human mGluR2 | 147 ± 42 nM[2] |
In Vivo Efficacy: Phencyclidine (PCP)-Induced Hyperlocomotion
The PCP-induced hyperlocomotion model in rodents is a widely accepted preclinical screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that mimics aspects of psychosis. The ability of a compound to reverse this hyperlocomotion is indicative of potential antipsychotic efficacy.
A direct comparative study evaluated this compound against another mGluR2 PAM, JNJ-40411813, and the mGluR2/3 agonist LY404039.[3] While this study did not include standard antipsychotics, data from other publications using similar protocols allows for an indirect comparison.
| Compound | Class | Dose (mg/kg, s.c.) | % Inhibition of PCP-Induced Hyperlocomotion | ED50 (mg/kg, s.c.) |
| This compound | mGluR2 PAM | 2.5 | ~40%[3] | 5.4[1] |
| 5 | ~60%[3] | |||
| 10 | ~80%[3] | |||
| JNJ-40411813 | mGluR2 PAM | 10 | ~50%[3] | Not Reported |
| 20 | ~70%[3] | |||
| 40 | ~90%[3] | |||
| LY404039 | mGluR2/3 Agonist | 2.5 | ~40%[3] | Not Reported |
| 5 | ~60%[3] | |||
| 10 | ~80%[3] | |||
| Haloperidol | Typical Antipsychotic | 0.1 | Not Reported | ~0.1-0.3 |
| Olanzapine | Atypical Antipsychotic | 1.0 | Not Reported | ~0.3-1.0 |
| Risperidone | Atypical Antipsychotic | 0.1 | Not Reported | ~0.1-0.5 |
Note: ED50 values for standard antipsychotics are approximated from multiple literature sources for illustrative purposes and were not determined in the same study as this compound. Direct head-to-head comparisons are necessary for a definitive assessment.
In Vivo Efficacy: REM Sleep Suppression
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse hyperlocomotion induced by PCP.
Methodology:
-
Animals: Male C57BL/6 mice are typically used.
-
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
Test compounds (e.g., this compound, vehicle, or standard antipsychotic) are administered via the appropriate route (e.g., subcutaneous, s.c.).
-
After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (typically 5 mg/kg, s.c.).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity is calculated for each treatment group. The percentage inhibition of the PCP-induced effect is determined relative to the vehicle-treated, PCP-challenged group. ED50 values are calculated using appropriate statistical software.
Figure 2: Experimental workflow for the PCP-induced hyperlocomotion assay.
Rat Sleep-Wake EEG Paradigm
Objective: To evaluate the effects of a test compound on sleep architecture, including REM sleep.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Apparatus: Rats are housed in individual recording chambers that are sound-attenuated and electrically shielded. EEG and EMG signals are amplified, filtered, and recorded continuously.
-
Procedure:
-
Following a recovery period and habituation to the recording setup, baseline sleep-wake data is collected.
-
Test compounds (e.g., this compound or vehicle) are administered orally (p.o.).
-
EEG and EMG are recorded for a defined period (e.g., 4-8 hours) post-dosing.
-
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) as wakefulness, non-REM (NREM) sleep, or REM sleep. The total time spent in each state is calculated and compared between treatment groups.
Figure 3: Logical relationship of the rat sleep-wake EEG data analysis pipeline.
Conclusion
This compound is a potent and selective mGluR2 positive allosteric modulator with demonstrated in vivo efficacy in preclinical models of antipsychotic activity. Its performance in the PCP-induced hyperlocomotion assay is comparable to other mGluR2 modulators. While a direct, head-to-head comparison with standard antipsychotics in the same study is not available in the public literature, the existing data suggests that this compound possesses an antipsychotic-like profile. The distinct mechanism of action of this compound, targeting the glutamatergic system, holds the potential for a differentiated therapeutic agent with an improved side-effect profile compared to current dopamine receptor-blocking antipsychotics. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating psychotic disorders.
References
A Head-to-Head Comparison of JNJ-42153605 with Novel mGlu2 Modulators for Neuropsychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other novel mGlu2 modulators. The aim is to offer a clear, data-driven overview to inform research and development decisions in the pursuit of novel therapeutics for neuropsychiatric disorders.
Introduction to mGlu2 Modulation
The metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[1] As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release, making it a promising target for treating conditions characterized by glutamate excitotoxicity, such as schizophrenia and anxiety.[1] Positive allosteric modulators (PAMs) are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of synaptic activity compared to direct agonists.[2] This guide focuses on this compound and compares its profile with other notable mGlu2 modulators: JNJ-40411813 (ADX71149) and AZD8529.
In Vitro Profile Comparison
The following table summarizes the in vitro characteristics of this compound, JNJ-40411813, and AZD8529, highlighting their potency and selectivity for the mGlu2 receptor.
| Parameter | This compound | JNJ-40411813 (ADX71149) | AZD8529 |
| Mechanism of Action | mGlu2 Positive Allosteric Modulator (PAM) | mGlu2 Positive Allosteric Modulator (PAM) | mGlu2 Positive Allosteric Modulator (PAM) |
| Potency (EC50) | 17 nM | 147 ± 42 nM ([³⁵S]GTPγS binding assay) 64 ± 29 nM (Ca²⁺ mobilization assay)[3][4] | 195 nM (potentiates glutamate effect)[5] |
| Binding Affinity (Ki) | Not explicitly stated | Not explicitly stated | 16 nM[5] |
| Selectivity | No agonist or antagonist activity at other mGlu subtypes up to 30 µM.[6] | Negligible PAM activity at mGlu3 (EC50 11 µM). Minor antagonist effects at mGlu5 and mGlu7.[2] | Weak PAM activity at mGlu5 (EC50 of 3.9µM) and antagonism for mGlu8 (IC50 of 23µM).[5] |
In Vivo Preclinical Data Comparison
This section presents a comparative summary of the in vivo preclinical data for this compound and its counterparts in rodent models, which are indicative of potential antipsychotic and anxiolytic activity.
| In Vivo Model | This compound | JNJ-40411813 (ADX71149) | AZD8529 | LY404039 (mGlu2/3 Agonist) |
| Phencyclidine (PCP)-Induced Hyperlocomotion | ED₅₀ = 5.4 mg/kg (sc) in mice[7][8] | Inhibited PCP-induced hyperlocomotion in mice.[1] | Reversed PCP-induced hyperlocomotion in mice (57.8 to 115.7mg/kg, sc).[5] | Inhibited PCP-induced hyperlocomotion in mice.[1] |
| Scopolamine-Induced Hyperlocomotion | Inhibited in mice.[1] | Inhibited in mice.[1] | Data not available | Inhibited in mice.[1] |
| d-Amphetamine-Induced Hyperlocomotion | No inhibition in mice.[1] | No inhibition in mice.[1] | Data not available | No inhibition in mice.[1] |
| Conditioned Avoidance Behavior | Inhibited in rats.[1] | Inhibited in rats.[1] | Data not available | Inhibited in rats.[1] |
| REM Sleep Inhibition | Suppressed REM sleep at 3 mg/kg (po) in rats.[7][8] | Dose-dependently suppressed REM sleep (LAD, 3 mg/kg p.o.).[3] | Data not available | Not applicable |
| Rotarod Performance | No impairment in rats.[1] | No impairment in rats.[1] | Data not available | Impaired performance in rats.[1] |
| Acoustic Startle Response | No increase in mice.[1] | No increase in mice.[1] | Data not available | Increased response in mice.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.
References
- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 6. allgenbio.com [allgenbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (this compound): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42153605: A Comparative Literature Review of a Potent mGlu2 Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-42153605 with other notable metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators (PAMs). This analysis is based on a thorough review of published experimental data, focusing on in vitro potency, in vivo efficacy, pharmacokinetic profiles, and selectivity.
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, a target of significant interest for the treatment of various central nervous system disorders, including schizophrenia and anxiety.[1][2] This guide will compare this compound primarily with another clinical candidate from Janssen, JNJ-40411813 (also known as ADX71149), and AstraZeneca's AZD8529, for which comparative preclinical data is available.
In Vitro Pharmacology: A Potency Advantage for this compound
This compound demonstrates high potency in modulating the mGlu2 receptor. In CHO cells expressing the human mGlu2 receptor, this compound has an EC50 of 17 nM.[2][3] This indicates a strong ability to enhance the receptor's response to the endogenous ligand, glutamate.
In comparison, JNJ-40411813 shows a slightly lower potency, with a reported EC50 of 147 ± 42 nmol/L in a [35S]GTPγS binding assay.[2][4] Another mGlu2 PAM, AZD8529, exhibits an EC50 of 195 nM for potentiating the effects of glutamate on the mGlu2 receptor.[1]
| Compound | In Vitro Potency (EC50) | Assay |
| This compound | 17 nM[2][3] | Potentiation of glutamate-induced effect in CHO cells expressing human mGlu2 receptor |
| JNJ-40411813 | 147 ± 42 nM[2][4] | [35S]GTPγS binding assay with human mGlu2 CHO cells |
| AZD8529 | 195 nM[1] | Potentiation of glutamate effects on mGlu2 receptor |
Table 1: Comparative In Vitro Potency of mGlu2 PAMs
In terms of selectivity, this compound has been shown to have no agonist or antagonist activity at other mGlu receptor subtypes up to a concentration of 30 μM.[2] Similarly, JNJ-40411813 is reported to be a selective mGlu2 PAM.[2] AZD8529 also demonstrates good selectivity, with only weak activity at the mGluR5 and mGluR8 receptors at much higher concentrations.[1]
In Vivo Efficacy: Preclinical Models of Antipsychotic-Like Activity
The potential therapeutic utility of this compound has been evaluated in established preclinical models that are predictive of antipsychotic efficacy.
Phencyclidine (PCP)-Induced Hyperlocomotion
One of the key in vivo models used to assess potential antipsychotic activity is the reversal of hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP). This compound effectively reverses PCP-induced hyperlocomotion in mice with an ED50 of 5.4 mg/kg when administered subcutaneously.[1][2]
For comparison, JNJ-40411813 also demonstrates efficacy in this model. AZD8529 has also been shown to reverse PCP-induced hyperlocomotion in a murine model, with effective doses ranging from 57.8 to 115.7 mg/kg (sc).[1]
| Compound | PCP-Induced Hyperlocomotion Reversal | Dose and Route | Species |
| This compound | ED50 = 5.4 mg/kg[1][2] | s.c. | Mice |
| JNJ-40411813 | Effective | - | - |
| AZD8529 | Effective | 57.8 - 115.7 mg/kg[1] | s.c. |
Table 2: In Vivo Efficacy in PCP-Induced Hyperlocomotion Model
REM Sleep Inhibition
Activation of mGlu2 receptors is known to suppress rapid eye movement (REM) sleep. This compound has been shown to inhibit the REM sleep state in rats at an oral dose of 3 mg/kg, providing further evidence of its central in vivo efficacy.[1][5] JNJ-40411813 also dose-dependently suppresses REM sleep in rats, with a lowest active dose of 3 mg/kg (p.o.).[4]
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for a drug candidate's success. This compound exhibits a rapid rate of absorption from the gastrointestinal tract, reaching maximal concentration at 0.5 hours post-administration. It has a moderate to high clearance in both rats (35 mL/min/kg) and dogs (29 mL/min/kg).[2]
JNJ-40411813, when administered orally to fed rats at 10 mg/kg, is also rapidly absorbed, with a Cmax of 938 ng/mL at 0.5 hours and an absolute oral bioavailability of 31%.[2] In humans, JNJ-40411813 has a time to maximum concentration (tmax) ranging from 3-4 hours and a half-life (t1/2) of 19.4-34.2 hours across different dose levels.[6]
| Compound | Species | Administration | Tmax | Clearance | Bioavailability |
| This compound | Rat | p.o. | 0.5 h[2] | 35 mL/min/kg[2] | - |
| Dog | p.o. | - | 29 mL/min/kg[2] | - | |
| JNJ-40411813 | Rat | p.o. (10 mg/kg) | 0.5 h[2] | - | 31%[2] |
| Human | p.o. | 3-4 h[6] | - | - |
Table 3: Comparative Pharmacokinetic Parameters
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Simplified signaling pathway of the mGlu2 receptor and the action of a Positive Allosteric Modulator (PAM).
Caption: General experimental workflow for the PCP-induced hyperlocomotion model.
Experimental Protocols
In Vitro [35S]GTPγS Binding Assay (for JNJ-40411813)
This assay measures the functional activity of G-protein coupled receptors. Membranes from CHO cells expressing the human mGlu2 receptor are incubated with GDP, the test compound (e.g., JNJ-40411813), and a sub-maximal concentration of glutamate. The reaction is initiated by the addition of [35S]GTPγS. The amount of bound [35S]GTPγS is then quantified by scintillation counting, which reflects the activation of the G-protein by the receptor.
PCP-Induced Hyperlocomotion in Mice
This behavioral model assesses the potential antipsychotic activity of a compound.
-
Animals: Male mice are typically used.
-
Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., video tracking) is used to measure locomotor activity (distance traveled).
-
Procedure:
-
Mice are first habituated to the testing arena for a set period.
-
Following habituation, mice are pre-treated with the test compound (e.g., this compound, JNJ-40411813, or AZD8529) or vehicle via the specified route of administration (e.g., subcutaneous).
-
After a defined pre-treatment time, mice are administered PCP (typically 3 mg/kg, i.p.) or saline.
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).
-
The ability of the test compound to reduce the PCP-induced increase in locomotor activity compared to the vehicle-treated group is determined.
-
Rat Sleep-Wake EEG Paradigm
This experiment evaluates the central effects of a compound on sleep architecture.
-
Animals: Adult male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Procedure:
-
After a post-operative recovery period, rats are habituated to the recording chambers.
-
On the day of the experiment, baseline EEG/EMG is recorded for a defined period.
-
The test compound (e.g., this compound or JNJ-40411813) or vehicle is then administered orally.
-
EEG and EMG are continuously recorded for several hours post-dosing.
-
The recordings are scored for different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep).
-
The effect of the compound on the duration and latency of each sleep state is analyzed.
-
Conclusion
This compound is a highly potent and selective mGlu2 PAM with demonstrated in vivo efficacy in preclinical models relevant to antipsychotic activity. When compared to other mGlu2 PAMs such as JNJ-40411813 and AZD8529, this compound exhibits superior in vitro potency. All three compounds show efficacy in the PCP-induced hyperlocomotion model, although at different dose ranges. The pharmacokinetic profile of this compound supports its potential for further development. This comparative analysis provides a valuable resource for researchers in the field of CNS drug discovery, highlighting the key characteristics of this compound in the context of other mGlu2 PAMs. Further head-to-head comparative studies would be beneficial to more definitively establish the relative therapeutic potential of these compounds.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. (Open Access) Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor (2015) | Hilde Lavreysen | 44 Citations [scispace.com]
- 3. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-42153605: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for JNJ-42153605 necessitates adherence to general best practices for the disposal of potent research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for definitive, location-specific protocols. The following guide synthesizes standard procedures for the safe handling and disposal of such compounds.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a systematic approach to waste identification, segregation, and containment. Improper disposal can lead to environmental contamination and significant regulatory penalties. Therefore, a robust waste management plan is a critical component of laboratory safety.
Procedural Overview for Disposal
The proper disposal of a research compound like this compound involves a multi-step process designed to minimize risk to personnel and the environment.
| Step | Action | Key Considerations |
| 1. Consultation & Planning | Review internal chemical safety protocols and consult with the institutional EHS department. | The EHS department can provide specific guidance on approved disposal vendors and institutional procedures. |
| 2. Waste Identification | Characterize the waste stream. Determine if it is the pure compound, a solution, or contaminated materials (e.g., personal protective equipment, labware). | Accurate identification is crucial for proper segregation and to prevent incompatible materials from being mixed. |
| 3. Segregation | Separate waste based on hazard class and compatibility. | Avoid mixing different types of chemical waste, such as halogenated and non-halogenated solvents, to prevent dangerous reactions. |
| 4. Containerization | Use appropriate, clearly labeled, and sealed waste containers. | Containers should be chemically resistant and in good condition. Labels must clearly indicate the contents and associated hazards.[1][2] |
| 5. Storage | Store waste containers in a designated, secure, and well-ventilated area with secondary containment. | This prevents accidental spills and unauthorized access. |
| 6. Disposal | Arrange for waste pickup and disposal through a licensed hazardous waste contractor. | Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the EHS department.[1] |
Experimental Protocols: Decontamination of Labware
While specific neutralization protocols for this compound are not available, a general procedure for decontaminating labware that has come into contact with potent compounds involves triple-rinsing.
-
Initial Rinse: Rinse the glassware or equipment with a solvent in which this compound is soluble. Collect this rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent to remove any residual compound. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse, often with water or another appropriate solvent, can be performed. The disposal of this final rinsate should be in accordance with institutional guidelines; it may also need to be treated as hazardous waste.
Note: The choice of solvent and the disposal of the rinsate must be approved by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a potent research compound like this compound.
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, appropriate PPE is mandatory to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended when handling the pure compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A lab coat, preferably one that is disposable or designated for potent compound work, should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, such as when handling the powder form, a respirator may be necessary. Consult your institution's EHS for specific recommendations.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other potent research compounds.
References
Essential Safety and Operational Guide for Handling JNJ-42153605
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of JNJ-42153605, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, from initial receipt and weighing to final disposal.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | Prevents skin contact and absorption. Double-gloving is recommended when handling stock solutions. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (if handling powder) | NIOSH-approved | Minimizes inhalation of airborne powder. Use in a certified chemical fume hood is the primary engineering control. |
II. Hazard Identification and Handling Precautions
-
Assume Potency: Treat this compound as a potent pharmacological agent with potential biological effects at low doses.
-
Controlled Access: Store the compound in a secure, designated area with restricted access.
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated spatulas, weighing papers, and glassware. Clean all equipment thoroughly after use.
-
Spill Management: In case of a spill, isolate the area. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust and then clean with an appropriate decontaminating solution. For liquid spills, absorb with an inert material and dispose of as hazardous waste.
III. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid Form | -20°C or -80°C | Up to 2 years | Protect from light and moisture. |
| Stock Solutions | -20°C or -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
IV. Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound.
V. Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Remaining stock solutions and experimental solutions.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves, bench paper).
-
The first rinse of any glassware that contained the compound.[4]
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for hazardous waste.
-
Solid and liquid waste should be collected in separate, appropriately designated containers.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection and Disposal:
-
Follow your institution's Environmental Health and Safety (EHS) procedures for the collection and disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Empty Containers: The original container of the solid compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, the label should be defaced, and the container can then be disposed of as non-hazardous glass waste, in accordance with institutional policy.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
